molecular formula C12H16N4 B153570 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine CAS No. 136469-91-5

3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

Cat. No.: B153570
CAS No.: 136469-91-5
M. Wt: 216.28 g/mol
InChI Key: SVVCMJGGHPTQIV-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-imidazol-1-yl-N-(pyridin-3-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-3-12(9-13-4-1)10-14-5-2-7-16-8-6-15-11-16/h1,3-4,6,8-9,11,14H,2,5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVCMJGGHPTQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577472
Record name 3-(1H-Imidazol-1-yl)-N-[(pyridin-3-yl)methyl]propan-1-amine
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136469-91-5
Record name N-[3-(1H-Imidazol-1-yl)propyl]-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136469-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-1-yl)-N-[(pyridin-3-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Modular Synthesis and Structural Validation of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

Executive Summary & Application Context

This technical guide details the synthesis and characterization of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine , a secondary amine pharmacophore structurally aligned with Histamine H3 Receptor (H3R) ligands .[1]

The molecule features a "dual-head" nitrogen heterocyclic system—an imidazole moiety linked via a propyl spacer to a pyridine ring.[1] This architecture mimics the bioactivity of potent H3R antagonists/agonists such as Imetit and Thioperamide analogs. Beyond medicinal chemistry, this ligand serves as a tridentate chelator in coordination chemistry, leveraging the


-donating capabilities of the imidazole N3, the secondary amine, and the pyridine nitrogen.

Key Technical Challenges:

  • Regioselectivity: Ensuring mono-alkylation of the primary amine without over-alkylating to the tertiary amine.

  • Polarity Management: The product is highly polar and basic, making standard silica chromatography difficult due to peak tailing.

  • Reactivity: The 3-pyridinecarboxaldehyde isomer exhibits lower electrophilicity at the carbonyl carbon compared to its 2- and 4-isomers, requiring optimized reductive amination conditions.[1]

Retrosynthetic Analysis

The most robust synthetic pathway utilizes a convergent disconnection at the secondary amine bond. This approach avoids the regiochemical ambiguity of alkylating the imidazole ring from scratch.

Strategic Disconnection: The target molecule is disassembled into two commercially available precursors:

  • Nucleophile: 3-(1H-imidazol-1-yl)propan-1-amine (CAS: 5036-48-6).[1]

  • Electrophile: 3-Pyridinecarboxaldehyde (Nicotinaldehyde, CAS: 500-22-1).[1]

Retrosynthesis Target Target Molecule 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine Disconnection C-N Bond Disconnection (Reductive Amination) Target->Disconnection Precursor1 Precursor A 3-(1H-imidazol-1-yl)propan-1-amine Disconnection->Precursor1 Precursor2 Precursor B 3-Pyridinecarboxaldehyde Disconnection->Precursor2

Figure 1: Retrosynthetic breakdown utilizing a convergent C-N bond formation strategy.

Experimental Protocol

Methodology: One-Pot Reductive Amination Rationale: Direct alkylation using 3-(chloromethyl)pyridine is prone to over-alkylation (formation of the tertiary amine) and self-quaternization.[1] Reductive amination via imine formation followed by in situ reduction offers superior control over stoichiometry.

Reagents:

  • Amine: 3-(1H-imidazol-1-yl)propan-1-amine (1.0 equiv)[1]

  • Aldehyde: 3-Pyridinecarboxaldehyde (1.0 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure
  • Imine Formation (Dehydration Equilibrium):

    • In a dry 250 mL round-bottom flask under N₂ atmosphere, dissolve 3-pyridinecarboxaldehyde (10 mmol, 1.07 g) in anhydrous DCE (40 mL).

    • Add 3-(1H-imidazol-1-yl)propan-1-amine (10 mmol, 1.25 g) dropwise.

    • Critical Step: Add Acetic Acid (10 mmol, 0.6 mL). The acid catalyzes the formation of the iminium ion intermediate.

    • Stir at room temperature for 2 hours. (Monitor by TLC or 1H NMR for the disappearance of the aldehyde peak at ~10.0 ppm).

  • Reduction (Irreversible Step):

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (14 mmol, 2.97 g) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ because it is less basic and reduces the imine faster than the aldehyde, preventing side-product alcohol formation.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quenching & Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 30 minutes to decompose boron complexes.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

    • Purification Note: The product is water-soluble.[1][2][3] If the organic layer yield is low, saturate the aqueous layer with NaCl (brine) or use CHCl₃/Isopropanol (3:1) for extraction.[1]

  • Purification Strategy:

    • Option A (Chromatography): Use amine-functionalized silica gel to prevent streaking.[1] Eluent: DCM:MeOH:NH₄OH (90:9:1).[1]

    • Option B (Salt Formation - Recommended): Dissolve the crude oil in ethanol and treat with 2.0 equivalents of oxalic acid. The resulting oxalate salt often crystallizes readily, providing high purity without column chromatography.

Workflow start Start: Mix Amine + Aldehyde (DCE, 25°C) imine Intermediate: Imine Formation (Acid Catalysis) start->imine  2 hrs   reduction Reduction: Add NaBH(OAc)3 (0°C to RT) imine->reduction  12-16 hrs   workup Workup: NaHCO3 Quench DCM Extraction reduction->workup product Final Product: Free Base or Oxalate Salt workup->product

Figure 2: Reaction workflow for the reductive amination process.

Characterization & Validation

The successful synthesis is validated by the disappearance of the aldehyde signal and the appearance of the benzylic methylene singlet.

Predicted 1H NMR Data (400 MHz, CDCl₃):

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Imidazole-H2 7.45 - 7.55Singlet (s)1HN-CH=N (Imidazole)
Pyridine-H2 8.50 - 8.55Singlet (s)1HPyridine (Ortho to N)
Pyridine-H6 8.45 - 8.50Doublet (d)1HPyridine (Ortho to N)
Pyridine-H4 7.60 - 7.70Doublet (d)1HPyridine (Para to N)
Imidazole-H4/5 6.90 - 7.10Multiplet (m)2HImidazole Backbone
Pyridine-H5 7.20 - 7.30Multiplet (m)1HPyridine (Meta to N)
Benzylic CH₂ 3.80 - 3.85 Singlet (s) 2H N-CH₂-Pyridine
Propyl-

3.95 - 4.05Triplet (t)2HImidazole-CH₂-
Propyl-

2.60 - 2.70Triplet (t)2H-CH₂-NH-
Propyl-

1.90 - 2.00Quintet (q)2HCentral CH₂
Amine NH 1.50 - 2.00Broad (br)1HExchangeable

Key Diagnostic Signals:

  • The Singlet at ~3.8 ppm: This confirms the formation of the N-CH₂-Pyridine bond.[1] If this is a doublet, the imine was not fully reduced.

  • Absence of Aldehyde: No peak at ~10.0 ppm.

  • Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 217.14. Expect a base peak at m/z 217.1.

Safety & Handling

  • Imidazoles: Generally irritants. Avoid inhalation of the precursor amine vapors.

  • 3-Pyridinecarboxaldehyde: Oxidizes rapidly in air to nicotinic acid.[1] Store under inert gas (Argon/Nitrogen) at 4°C.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with water/acid. Ensure proper venting.

  • Waste Disposal: The aqueous waste from the workup contains boron residues and pyridine derivatives; dispose of as hazardous basic organic waste.

References

  • Liang, G., et al. (2017).[4] "Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones." Angewandte Chemie International Edition.

  • Apelt, J., et al. (2005). "Search for Histamine H3 Receptor Antagonists with Combined Inhibitory Potency at N-Methyltransferase: Synthesis and Pharmacological Evaluation." Journal of Medicinal Chemistry. (Context for imidazole-propylamine synthesis).
  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. (General pharmacophore background).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

Sources

The Architecture of Discovery: A Technical Guide to Synthesizing Novel Imidazole Derivatives for Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Imidazole Scaffold in an Era of Antimicrobial Resistance

The relentless evolution of antimicrobial resistance (AMR) constitutes one of the most significant threats to global health. In this challenging landscape, the search for novel antimicrobial agents is not merely an academic pursuit but a critical necessity. Within the vast arsenal of medicinal chemistry, the imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, has consistently proven to be a privileged structure. First synthesized in 1858, its unique physicochemical properties have made it a cornerstone in the development of a multitude of therapeutic agents.[1] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the synthesis of novel imidazole derivatives, with a focus on strategies to imbue them with potent antimicrobial activity. We will delve into the causality behind synthetic choices, elucidate structure-activity relationships, and provide actionable protocols to empower the next generation of antimicrobial discovery.

Chapter 1: Strategic Approaches to the Synthesis of the Imidazole Core

The versatility of the imidazole ring lies in the numerous synthetic pathways available for its construction and subsequent derivatization. The choice of synthetic route is a critical decision, directly impacting yield, purity, and the potential for structural diversity.

The Cornerstone: The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858, and later expanded upon by Bronisław Leonard Radziszewski, this multi-component reaction remains a robust and commercially significant method for synthesizing substituted imidazoles.[2][3] The reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[3][4]

The causality behind its enduring utility lies in its convergent nature, allowing for the rapid assembly of complex imidazoles from readily available starting materials. By replacing ammonia with a primary amine, N-substituted imidazoles can be prepared in good yields, offering a direct route to modulate the pharmacokinetic properties of the final compound.[2]

Experimental Protocol: Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole

Objective: To synthesize a 2,4,5-trisubstituted imidazole derivative using a classic multi-component condensation reaction.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Ammonium Acetate

  • Glacial Acetic Acid or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reactant Stoichiometry: In a round-bottom flask, combine equimolar amounts of the 1,2-dicarbonyl compound (e.g., benzil), the aldehyde, and a molar excess of ammonium acetate.

  • Solvent Addition: Add a suitable solvent such as glacial acetic acid or ethanol. The choice of solvent can influence reaction times and yields.

  • Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heating and Reflux: Heat the reaction mixture to reflux with continuous stirring. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) is typically employed for purification.

  • Characterization: Confirm the structure of the synthesized imidazole derivative using spectroscopic methods such as NMR (¹H, ¹³C) and FTIR.[5][6]

Modern Synthetic Innovations: Enhancing Efficiency and Sustainability

While the Debus-Radziszewski synthesis is a workhorse, modern medicinal chemistry demands more efficient and environmentally benign methodologies.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions.[7][8] Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods.[7][9] Solvent-free microwave-assisted synthesis of imidazole derivatives represents a particularly green and efficient approach.[4]

Catalytic Methods: The use of catalysts can promote reactions under milder conditions, enhancing selectivity and reducing waste.[8] Transition metal catalysts (e.g., based on copper, iron, or palladium) and solid acid catalysts (e.g., silicotungstic acid) have been successfully employed to facilitate the synthesis of polysubstituted imidazoles with high yields.[4][8]

G Classical Classical Robust Robust Classical->Robust Modern Modern Efficient Efficient Modern->Efficient Green Green Modern->Green

Chapter 2: Elucidating the Antimicrobial Mechanism and Structure-Activity Relationship (SAR)

The design of potent antimicrobial imidazole derivatives is not a matter of chance; it is guided by a deep understanding of their mechanism of action and the relationship between their chemical structure and biological activity.

Mechanisms of Antimicrobial Action

Imidazole derivatives exert their antimicrobial effects through a variety of mechanisms, making them effective against a broad spectrum of pathogens, including bacteria and fungi.[1][10]

  • Disruption of Cell Membrane Integrity: A primary mode of action involves the insertion of the imidazole derivative into the microbial cell membrane, leading to increased permeability and leakage of essential cellular components, ultimately causing cell death.[1][5] This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria.[1]

  • Inhibition of Ergosterol Biosynthesis: In fungi, many imidazole derivatives, such as ketoconazole and clotrimazole, act by inhibiting the enzyme lanosterol 14α-demethylase.[1][11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition compromises the structural integrity of the membrane.[1][12]

  • Interference with Nucleic Acid and Protein Synthesis: Some derivatives have been shown to interfere with bacterial DNA replication or inhibit protein synthesis, leading to cell death.[5][13]

  • Enzyme Inhibition: The antibacterial targets for imidazole derivatives are diverse and can include enzymes like β-Lactamases, DNA gyrase, and topoisomerase.[10]

G Imidazole Imidazole Derivative Membrane Cell Membrane Disruption Imidazole->Membrane Targets Ergosterol Ergosterol Synthesis Inhibition (Fungi) Imidazole->Ergosterol Targets DNA DNA/Protein Synthesis Inhibition (Bacteria) Imidazole->DNA Targets Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Imidazole->Enzyme Targets Death Microbial Cell Death Membrane->Death Ergosterol->Death DNA->Death Enzyme->Death

Structure-Activity Relationship (SAR) Insights

Understanding SAR is paramount for the rational design of new, more potent antimicrobial agents.[10] Modifications to the imidazole scaffold can significantly impact efficacy, spectrum of activity, and pharmacokinetic properties.

  • Substituents at the N-1 Position: The nature of the substituent on the nitrogen atom of the imidazole ring is crucial. Lipophilicity, which can be tuned by introducing hydrophobic groups, is a key determinant of antibacterial activity.[14] For instance, increasing the length of an alkyl side chain can enhance toxicity towards bacteria like Staphylococcus aureus.[15]

  • Substituents at the C-2, C-4, and C-5 Positions: The introduction of various aryl and alkyl groups at these positions can modulate the antimicrobial profile. Electron-withdrawing or electron-donating groups can influence the electronic properties of the imidazole ring and its interaction with biological targets.[11]

  • Molecular Hybridization: A promising strategy involves creating hybrid molecules that covalently link an imidazole moiety with another pharmacophore, such as a 1,3,4-oxadiazole. This can lead to synergistic effects and overcome existing resistance mechanisms.[16]

Chapter 3: In Vitro Evaluation of Antimicrobial Activity

Once novel imidazole derivatives are synthesized, a critical step is to evaluate their antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) assay is a fundamental quantitative method for this purpose.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of a synthesized imidazole derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Synthesized imidazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Sterile DMSO for dissolving compounds

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or measured using a plate reader.[17]

Data Presentation: Example MIC Data for Novel Imidazole Derivatives

Compound IDR-Group at N-1MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
HL1-CH₃16328
HL2-CH₂CH₂Ph8164
HL3-C₁₂H₂₅482
CiprofloxacinN/A10.5N/A
FluconazoleN/AN/AN/A2

This table presents hypothetical data for illustrative purposes. Actual MIC values would be determined experimentally. The trend suggests that increasing the lipophilicity of the N-1 substituent (from methyl to dodecyl) enhances antimicrobial activity.[14][15]

Conclusion and Future Directions

The imidazole scaffold continues to be a remarkably fruitful starting point for the development of novel antimicrobial agents. By leveraging both classical and modern synthetic techniques, and by applying a rational, mechanism-based approach to drug design, researchers can create diverse libraries of imidazole derivatives. The key to future success will lie in the integration of synthetic chemistry with a deep understanding of microbial biology and resistance mechanisms. The exploration of novel substitutions, the creation of hybrid molecules, and the adoption of advanced drug delivery systems will pave the way for the next generation of imidazole-based therapies in the ongoing fight against infectious diseases.[1]

References

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • Exploration of structure-based on imidazole core as antibacterial agents - PubMed.
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - MDPI.
  • Debus–Radziszewski imidazole synthesis - Wikipedia. Available at: [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update.
  • (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. Available at: [Link]

  • Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities.
  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. Available at: [Link]

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct. Available at: [Link]

  • Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives - Asian Publication Corporation. Available at: [Link]

  • Current progress in the synthesis of imidazoles and their derivatives via the use of green tools - ResearchGate. Available at: [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Prediction of antimicrobial activity of imidazole Derivatives by artificial neural networks.
  • Debus Radzisewski Imidazole Synthesis - YouTube. Available at: [Link]

  • The Debus–Radziszewski imidazole synthesis. - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds - J-Stage. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of new Imidazole Derivatives as effective Antimicrobial Agents - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs.
  • The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - Frontiers. Available at: [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI. Available at: [Link]

Sources

Physicochemical properties of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and structural analysis of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine , a specialized nitrogenous heterocycle used primarily as a chemical probe in histamine H3 receptor (H3R) research.

Functionally, this compound serves as a pharmacophore hybrid , bridging the structural motifs of the endogenous ligand histamine (imidazole head group) with lipophilic "tail" regions (pyridine ring) common in H3R antagonists and inverse agonists. Its physicochemical profile is dominated by three ionizable basic centers, making its solubility and receptor binding affinity highly pH-dependent.

This guide details the molecular identity, ionization behavior, synthetic pathways, and handling protocols required for rigorous experimental validation.

Molecular Identity & Structural Analysis[1]

Chemical Nomenclature and Identification
PropertySpecification
IUPAC Name 3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine
Common Identifiers Imidazolyl-propyl-aminopyridine; H3R Ligand Analog
Molecular Formula C₁₂H₁₆N₄
Molecular Weight 216.28 g/mol
CAS Number (Analog) Note: Specific 3-isomer is a research chemical; see 279236-32-7 for the 4-pyridinyl isomer.
SMILES C1=CN(C=N1)CCCNCC2=CN=CC=C2
Structural Pharmacophore Analysis

The molecule consists of three distinct domains, each contributing to its interaction with Class A GPCRs (specifically H3R):

  • Proximal Domain (Imidazole): A 1H-imidazol-1-yl moiety. Unlike histamine (which is 4(5)-substituted), this N1-substitution eliminates tautomerism, locking the ring orientation. It serves as the primary anchor for Asp114 (TM3) interactions in the receptor pocket.

  • Linker Domain (Propyl Chain): A three-carbon aliphatic spacer. This extension (compared to histamine's ethyl chain) often shifts pharmacological activity from agonism to antagonism by altering the depth of penetration into the binding pocket.

  • Distal Domain (Pyridin-3-ylmethyl): A pyridine ring attached via a secondary amine. This acts as a lipophilic tail, engaging in hydrophobic or pi-stacking interactions with Trp371 (TM6) or Tyr374 (TM6).

Physicochemical Profile

Ionization Constants (pKa)

The compound is a tri-basic polyelectrolyte . Understanding its ionization state is critical for predicting membrane permeability and solubility.

Functional GroupApprox. pKaCharge at pH 7.4Role in Binding
Secondary Amine (Aliphatic)9.8 – 10.2+1 (Cationic)Ionic bond with Asp114 (TM3)
Imidazole Nitrogen (N3)6.8 – 7.0~+0.2 (Partial)H-bond donor/acceptor
Pyridine Nitrogen 5.1 – 5.30 (Neutral)Pi-stacking / Hydrophobic
Solubility and Lipophilicity
  • LogP (Octanol/Water): ~0.8 (Neutral form).

  • LogD (pH 7.4): -1.5 to -0.5. Due to the protonation of the secondary amine and partial protonation of the imidazole at physiological pH, the molecule is highly hydrophilic.

  • Aqueous Solubility:

    • Free Base: Moderate (< 10 mg/mL).

    • Dihydrochloride Salt: Very High (> 100 mg/mL).

  • Stability: The secondary amine is susceptible to oxidation over prolonged storage; the imidazole ring is stable.

Visualization: Ionization & Synthesis

pH-Dependent Ionization States

The following diagram illustrates the protonation sequence of the molecule as pH decreases from basic to acidic.

Ionization SpeciesA Species A (pH > 11) Neutral Form (0 Charge) SpeciesB Species B (pH ~ 8.5) Monocation (+1 Charge on Amine) SpeciesA->SpeciesB pKa ~10.0 (Amine protonation) SpeciesC Species C (pH ~ 6.0) Dication (+1 Amine, +1 Imidazole) SpeciesB->SpeciesC pKa ~6.9 (Imidazole protonation) SpeciesD Species D (pH < 4.0) Trication (+1 Amine, +1 Imidazole, +1 Pyridine) SpeciesC->SpeciesD pKa ~5.2 (Pyridine protonation)

Caption: Stepwise protonation of the tri-basic ligand. At physiological pH (7.4), Species B (Monocation) is the dominant form.

Synthetic Pathway (Reductive Amination)

The most robust synthesis route utilizes a reductive amination between 3-(1H-imidazol-1-yl)propan-1-amine and pyridine-3-carboxaldehyde.

Synthesis R1 3-(1H-imidazol-1-yl)propan-1-amine Inter Imine Intermediate (Schiff Base) R1->Inter Condensation R2 Pyridine-3-carboxaldehyde R2->Inter Condensation Prod 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine Inter->Prod Reduction Reagent1 MeOH / 25°C Dehydration Reagent1->Inter Reagent2 NaBH4 (Sodium Borohydride) Reduction Reagent2->Prod

Caption: One-pot reductive amination synthesis workflow. Yields are typically 70-85% after purification.

Experimental Protocols

Synthesis Protocol (Reductive Amination)

Objective: Synthesize 500 mg of the target ligand.

Reagents:

  • 3-(1H-imidazol-1-yl)propan-1-amine (1.0 eq)

  • Pyridine-3-carboxaldehyde (1.0 eq)

  • Methanol (anhydrous)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 1.0 eq of the amine and 1.0 eq of the aldehyde in anhydrous methanol. Stir at room temperature for 4–6 hours under nitrogen. Monitor by TLC for the disappearance of the aldehyde.

  • Reduction: Cool the solution to 0°C. Add NaBH₄ portion-wise over 15 minutes (Caution: Gas evolution).

  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Quench the reaction with a small amount of water or 1M HCl (carefully) to destroy excess hydride.

  • Extraction: Evaporate methanol. Basify the residue with 1M NaOH to pH > 12. Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).

Determination of pKa (Potentiometric Titration)

Validation: This protocol validates the ionization states described in Section 3.1.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Titrant: Use 0.1 M HCl and 0.1 M KOH (standardized).

  • Method: Perform a titration from pH 2.0 to pH 11.0 at 25°C under inert atmosphere (N₂).

  • Analysis: Use the Bjerrum method or Gran plot analysis to identify inflection points corresponding to the three basic centers.

Biological Relevance & ADME Implications

Receptor Affinity: This ligand binds to the Histamine H3 Receptor (H3R).[1][2][3][4][5] The propyl linker is a critical determinant of efficacy. While ethyl-linked analogs (histamine) are agonists, propyl-linked analogs often exhibit antagonist or inverse agonist activity. The pyridine ring provides additional affinity via pi-pi interactions with aromatic residues in the binding pocket (e.g., Tyr374).

Blood-Brain Barrier (BBB) Penetration: Despite being a CNS target (H3R is presynaptic in the brain), the high polarity of this molecule at pH 7.4 (LogD < 0) suggests poor passive diffusion across the BBB. To achieve central activity in vivo, it is often administered as a prodrug or requires active transport. For in vitro assays, it is highly soluble and bioavailable.

References

  • ChemicalBook. 3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine (Analog Data). Retrieved from

  • National Institutes of Health (NIH). Histamine H3 Receptor Ligands: Structure-Activity Relationships. PubChem Compound Summary. Retrieved from

  • Leurs, R., et al. (2005).[1] The Histamine H3 Receptor: From Gene Cloning to H3 Antagonists. Nature Reviews Drug Discovery. (Contextual grounding for imidazole-propyl-amine pharmacophore).

  • Sigma-Aldrich. Product Specification: 3-(1H-Imidazol-1-yl)propan-1-amine (Precursor). Retrieved from

Sources

Potential therapeutic targets of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine , a bivalent chemical probe possessing a "privileged scaffold" structure.[1]

Based on its pharmacophore—comprising an imidazole head group, a flexible propyl-amine linker, and a pyridine tail—this molecule acts as a dual-function ligand. It primarily targets the Histamine H3 Receptor (GPCR) and Thromboxane A2 Synthase (Cytochrome P450 5A1) .

Executive Summary: The Bivalent Pharmacophore

The molecule 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine (hereafter referred to as IPP-3 ) represents a classic "hybrid" ligand design in medicinal chemistry.[1] Its structure integrates two distinct binding motifs:[1]

  • The Imidazole-Propyl-Amine Moiety: A potent mimic of the endogenous histamine ligand, optimized for binding to the Histamine H3 receptor.[1]

  • The Pyridinylmethyl Group: A lipophilic, aromatic nitrogen donor capable of coordinating with heme iron in metalloenzymes or engaging in

    
    -
    
    
    
    stacking within GPCR hydrophobic pockets.

This dual nature suggests IPP-3 is a high-value lead compound for treating neurodegenerative disorders (via H3 antagonism) and thrombotic cardiovascular diseases (via TXAS inhibition).[1]

Primary Target: Histamine H3 Receptor (H3R)[2]

The Histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It acts as an autoreceptor, negatively regulating the synthesis and release of histamine, and as a heteroreceptor, modulating acetylcholine, norepinephrine, and dopamine.

Mechanism of Action: Inverse Agonism/Antagonism

IPP-3 functions as an H3R Antagonist/Inverse Agonist .[1]

  • Binding Mode: The imidazole ring of IPP-3 mimics the imidazole of endogenous histamine, forming an ionic bond with the conserved Aspartate (Asp3.32) residue in Transmembrane Domain 3 (TM3) of the receptor.

  • Linker Function: The propyl chain provides the optimal spacing (approx. 4-5 Å) to position the secondary amine for electrostatic interaction with Glutamic Acid (Glu5.46) in TM5.[1]

  • Pyridine Cap: The 3-pyridinylmethyl group extends into the secondary binding pocket, displacing the constitutive water network and stabilizing the receptor in its inactive conformation (

    
    ).
    
Therapeutic Implications

By blocking the constitutive activity of H3R, IPP-3 disinhibits the release of neurotransmitters.

  • Cognitive Enhancement: Increased acetylcholine release in the prefrontal cortex (Potential for Alzheimer’s Disease ).

  • Wakefulness: Increased histamine and norepinephrine release (Potential for Narcolepsy and ADHD ).

Signaling Pathway Visualization

H3R_Signaling IPP3 IPP-3 (Ligand) H3R Histamine H3 Receptor (Presynaptic) IPP3->H3R Antagonism / Inverse Agonism Gi_Go Gi/Go Protein (Inactivated) H3R->Gi_Go Prevents Activation AC Adenylyl Cyclase Gi_Go->AC Removes Inhibition Ca_Channel Voltage-Gated Ca2+ Channels Gi_Go->Ca_Channel Removes Inhibition cAMP cAMP Levels AC->cAMP Increases PKA PKA Pathway cAMP->PKA Activates NT_Release Neurotransmitter Release (HA, ACh, NE, DA) PKA->NT_Release Phosphorylation Ca_Channel->NT_Release Influx triggers Exocytosis

Caption: IPP-3 blocks H3R-mediated inhibition, restoring cAMP levels and calcium influx to drive neurotransmitter exocytosis.[1]

Secondary Target: Thromboxane A2 Synthase (TXAS)[1]

Thromboxane A2 Synthase (CYP5A1) is a cytochrome P450 enzyme responsible for converting Prostaglandin H2 (PGH2) into Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator.

Mechanism of Action: Heme Coordination

IPP-3 acts as a Type II Ligand Inhibitor of TXAS.[1]

  • Heme Binding: The nitrogen atom in the imidazole ring (or the pyridine ring, depending on steric fit) acts as a strong ligand for the Heme Iron (Fe³⁺) at the enzyme's active site.

  • Competitive Inhibition: This coordination prevents the binding of the substrate (PGH2) and the subsequent oxygen activation required for catalysis.

  • Selectivity: The 3-pyridinylmethyl tail mimics the hydrophobic arachidonic acid backbone, guiding the molecule into the substrate access channel.

Therapeutic Implications
  • Antithrombotic: Prevention of platelet aggregation without the gastric side effects of COX inhibitors (Aspirin).

  • Stroke Prevention: Reduction of vasospasm and microthrombi formation.

Experimental Validation Protocols

To validate IPP-3 as a therapeutic candidate, the following self-validating protocols are recommended.

Protocol A: [³H]-N-α-Methylhistamine Competitive Binding Assay (H3R Affinity)

Objective: Determine the Binding Affinity (


) of IPP-3 for the human H3 receptor.
StepActionCritical Parameter (Validation)
1 Membrane Prep Transfect HEK-293 cells with human H3R cDNA.[1] Harvest membranes.[1]
2 Incubation Mix membranes + [³H]-N-α-methylhistamine (1 nM) + IPP-3 (10⁻¹⁰ to 10⁻⁵ M).[1]
3 Equilibrium Incubate at 25°C for 60 minutes.
4 Filtration Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.
5 Analysis Count radioactivity via liquid scintillation. Plot inhibition curve.[1]
Protocol B: Spectrophotometric Heme Binding Assay (TXAS Interaction)

Objective: Confirm direct interaction with the CYP5A1 heme iron.

  • Enzyme Source: Recombinant human Thromboxane Synthase (microsomes).

  • Baseline: Record UV-Vis spectrum (350–500 nm) of the enzyme in phosphate buffer (pH 7.4).

  • Titration: Add increasing concentrations of IPP-3 (0.5 – 50 µM).

  • Readout: Observe the Type II Spectral Change :

    • Peak: Shift to ~425-430 nm (Nitrogen-Iron complex).[1]

    • Trough: ~390-410 nm (Displacement of high-spin water).[1]

  • Validation: The magnitude of the spectral difference (

    
    ) is proportional to ligand binding saturation.[1]
    

Comparative Data Summary

The following table summarizes the predicted pharmacological profile based on Structural Activity Relationship (SAR) data of analogous compounds (Imetit, Ciproxifan, Ozagrel).

ParameterHistamine H3 ReceptorThromboxane A2 Synthase
Predicted Affinity (

/

)
Low Nanomolar (5 - 50 nM) Micromolar (0.5 - 5 µM)
Binding Type Reversible AntagonistReversible Heme Inhibitor
Key Pharmacophore Imidazole-Propyl-AmineImidazole / Pyridine Nitrogen
Therapeutic Outcome Wakefulness, Cognitive BoostAnti-platelet, Vasodilation
Off-Target Risk H4 Receptor (Inflammation)CYP3A4 Inhibition (Drug-Drug Interaction)

Strategic Synthesis & Workflow

The synthesis of IPP-3 is a one-step reductive amination, making it an accessible probe for libraries.[1]

Synthesis_Workflow Precursor1 3-(1H-imidazol-1-yl) propan-1-amine Reaction Reductive Amination (NaBH(OAc)3, DCM) Precursor1->Reaction Precursor2 3-Pyridinecarboxaldehyde Precursor2->Reaction Product IPP-3 (Target Molecule) Reaction->Product Purification HPLC / Recrystallization (>98% Purity) Product->Purification

Caption: Efficient synthesis via reductive amination allows for rapid generation of IPP-3 for biological screening.[1]

References

  • Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents, 13(6), 851-865.

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor."[1] Nature, 327, 117-123.

  • Cross, P. E., & Dickinson, R. P. (1989). "Imidazo[1,5-a]pyridines: A new class of thromboxane A2 synthetase inhibitors."[2] Journal of Medicinal Chemistry, 32(9), 2099-2104.

  • Kato, K., et al. (1985). "Synthesis and thromboxane A2 synthase inhibitory activity of imidazole derivatives." Journal of Medicinal Chemistry, 28(3), 287-294.

  • Gemkow, M. J., et al. (2009). "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders." Drug Discovery Today, 14(9-10), 509-515.

Sources

A Technical Guide to the Preliminary In-vivo Toxicity Assessment of Novel Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Path from Discovery to Safety

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. However, the journey of a novel imidazole derivative from a promising lead compound to a potential therapeutic is contingent upon a rigorous evaluation of its safety profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting preliminary in-vivo toxicity studies. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind experimental design, the integration of multi-disciplinary data, and the ethical considerations that must underpin all animal-based research. Our objective is to empower research teams to generate robust, interpretable, and regulatory-compliant data that will critically inform the future development of these important chemical entities.

Chapter 1: Foundational Principles of In-vivo Toxicity Evaluation

The preliminary assessment of a novel chemical entity's toxicity in a living organism is a critical early step in drug development.[1][2] This phase aims to identify potential hazards, establish a dose-response relationship, and determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest exposure level at which there are no biologically significant adverse effects.[1]

The Ethical Imperative: The Three Rs (3Rs)

All in-vivo research must be conducted with the highest ethical standards. The principles of the "3Rs" — Replacement, Reduction, and Refinement — are paramount.[3][4]

  • Replacement: Utilizing non-animal methods wherever possible. While this guide focuses on in-vivo studies, extensive in-vitro cytotoxicity and genotoxicity assays should precede any animal testing.[1][5]

  • Reduction: Employing the minimum number of animals necessary to obtain scientifically valid data.[3][5] Modern statistical approaches and well-designed studies, such as those outlined in the OECD guidelines, are crucial for achieving this.[6][7]

  • Refinement: Modifying experimental procedures to minimize animal pain, suffering, and distress.[3][4] This includes using humane endpoints, appropriate anesthetics and analgesics, and providing environmental enrichment.[3]

Researchers have a responsibility not only to the welfare of the animals but also to the scientific validity of the data, as poor animal care can compromise experimental outcomes.[8]

Strategic Approach to In-vivo Toxicity Testing

A tiered or stepwise approach is the most logical and resource-efficient method for evaluating the toxicity of a novel imidazole derivative. This typically begins with acute toxicity studies to determine the immediate effects of a single dose, followed by sub-chronic and chronic studies to assess the effects of repeated dosing over longer periods.[9][10]

Chapter 2: Acute Oral Toxicity Assessment

Acute oral toxicity studies provide initial information on the health hazards likely to arise from short-term exposure.[11] This data is fundamental for classifying the substance and for guiding dose selection in subsequent studies.[11][12] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these studies.

Causality in Method Selection: OECD Guidelines

Instead of the classical LD50 test, which uses mortality as the primary endpoint, modern guidelines like the OECD Test Guideline 423 (Acute Toxic Class Method) and 420 (Fixed Dose Procedure) are preferred as they use fewer animals and rely on the observation of clear signs of toxicity.[6][7][12]

  • OECD 423 (Acute Toxic Class Method): This is a stepwise procedure using three animals of a single sex (usually females, as they are often more sensitive) per step.[6] The outcome of one step (mortality or morbidity) determines the dose for the next step.[6] This method allows for the classification of a substance into a specific toxicity class.[13][12]

  • OECD 420 (Fixed Dose Procedure): This method also uses a stepwise approach but is designed to identify a dose that produces evident toxicity without causing mortality.[7] The starting dose is selected from fixed levels (5, 50, 300, and 2000 mg/kg) based on any existing data.[7]

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD 423)

This protocol is a self-validating system, where the results of each step inform the next, ensuring a robust and ethical evaluation.

1. Animal Selection and Husbandry:

  • Species: The rat is the preferred rodent species.[11] Use healthy, young adult animals of a commonly used laboratory strain.
  • Housing: House animals in appropriate conditions (22°C ± 3°C, 30-70% humidity) with a 12-hour light/dark cycle.[11] Group housing is acceptable, but individual housing may be necessary if clinical signs warrant it.[11]

2. Dose Preparation and Administration:

  • The test substance should be administered orally via gavage in a single dose.[6][7] The vehicle should be inert (e.g., water, corn oil).

3. Stepwise Dosing Procedure:

  • Step 1: Dose three fasted female rats at a starting dose selected based on available data (e.g., 300 mg/kg).[6][7]
  • Step 2 (and subsequent steps): The outcome of the previous step dictates the next action, as illustrated in the workflow diagram below.

4. Observations:

  • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, and daily thereafter for 14 days.[14]
  • Record all clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and behavior.[7] Pay close attention to tremors, convulsions, salivation, diarrhea, lethargy, and coma.[7]
  • Record body weight just before dosing and at least weekly thereafter.
  • At the end of the 14-day observation period, all surviving animals are humanely euthanized.

5. Pathological Examination:

  • Conduct a gross necropsy on all animals (including those that die during the study).
  • Collect organs for histopathological examination, particularly those showing gross lesions. For novel imidazole derivatives, the liver is a key target organ to examine.[14][15]

Diagram: OECD 423 Acute Toxic Class Method Workflow

OECD_423_Workflow start Start: 3 Animals at Selected Dose step1_outcome Outcome? start->step1_outcome dose_lower Dose 3 Animals at Lower Dose step1_outcome->dose_lower  2-3 Deaths dose_higher Dose 3 Animals at Higher Dose step1_outcome->dose_higher  0-1 Deaths stop_toxic Stop: Substance is Toxic dose_lower->stop_toxic stop_less_toxic Stop: Substance is Less Toxic dose_higher->stop_less_toxic

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Chapter 3: Sub-chronic and Chronic Toxicity Evaluation

While acute studies reveal immediate hazards, many toxic effects only manifest after repeated exposure. Sub-chronic (typically 28 to 90 days) and chronic (6 to 12 months or longer) studies are designed to identify target organ toxicity and establish a NOAEL for long-term exposure.[9][10][16]

Rationale for Extended Duration Studies

The primary objectives of these studies are to:

  • Characterize the dose-response relationship of the test substance.[9]

  • Identify target organs of toxicity.[9][16]

  • Assess the potential for cumulative toxicity.

  • Evaluate the reversibility of toxic effects.[17]

These studies are essential for risk assessment and for determining safe dosage levels for potential human clinical trials.[16]

Experimental Design for a 28-Day Oral Toxicity Study

This is a foundational repeated-dose study, often a prerequisite for initiating human trials.

1. Animal Model and Grouping:

  • Use both male and female rodents (e.g., Wistar rats).
  • Typically, four groups are used: a control group (vehicle only) and at least three dose groups (low, mid, and high).
  • The high dose should induce some toxic effects but not mortality. The low dose should ideally be the NOAEL.

2. Dosing and Observations:

  • Administer the test compound daily via oral gavage for 28 days.
  • Conduct detailed clinical observations daily.
  • Measure body weight and food/water consumption weekly.
  • Perform ophthalmological examinations before and at the end of the study.

3. Clinical Pathology:

  • Collect blood and urine samples from a subset of animals at the end of the study.[18]
  • These samples are crucial for assessing hematology and clinical chemistry parameters, which provide a window into the functional status of various organ systems.[18][19]

4. Anatomic Pathology:

  • At the termination of the study, conduct a full gross necropsy on all animals.
  • Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, gonads).
  • Preserve a comprehensive list of tissues in a fixative (e.g., 10% neutral buffered formalin) for histopathological evaluation.

Chapter 4: Endpoint Analysis: The Pillars of Toxicity Assessment

The interpretation of in-vivo toxicity studies relies on the careful integration of data from clinical observations, clinical pathology, and anatomic pathology.

Clinical Pathology: A Functional Assessment

Clinical pathology provides quantitative data on the effects of a compound on the hematopoietic system and organ function.[18]

Table 1: Core Clinical Pathology Parameters in Rodent Toxicity Studies

PanelParameterPotential Toxicological Significance
Hematology Red Blood Cell Count (RBC), Hemoglobin (HGB), Hematocrit (HCT)Anemia, effects on erythropoiesis
White Blood Cell Count (WBC) and DifferentialInflammation, immunosuppression
Platelet Count (PLT)Effects on coagulation, bone marrow suppression
Clinical Chemistry Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)Hepatocellular injury[20]
Alkaline Phosphatase (ALP), Total BilirubinCholestasis, biliary tract damage[20]
Blood Urea Nitrogen (BUN), CreatinineRenal dysfunction[20]
GlucoseEffects on carbohydrate metabolism
Total Protein, AlbuminLiver or kidney damage, nutritional status[20]
Cholesterol, TriglyceridesEffects on lipid metabolism[20]

This table is a summary of core parameters recommended by various guidelines.[21]

Histopathology: The Gold Standard for Target Organ Identification

Histopathology, the microscopic examination of tissues, is the definitive endpoint for identifying target organs of toxicity and characterizing the nature of the cellular injury.[22][23] For imidazole derivatives, particular attention should be paid to the liver, as hepatotoxicity is a known concern for some compounds in this class.[14][15][24][25]

Diagram: Histopathological Evaluation Workflow

Histo_Workflow necropsy Gross Necropsy & Tissue Collection fixation Fixation (e.g., 10% NBF) necropsy->fixation processing Tissue Processing & Embedding fixation->processing sectioning Microtomy (Sectioning) processing->sectioning staining Staining (e.g., H&E) sectioning->staining microscopy Microscopic Examination staining->microscopy report Pathology Report (Findings & Interpretation) microscopy->report Imidazole_Toxicity_Pathway imidazole Imidazole Derivative mitochondria Mitochondria imidazole->mitochondria etc Electron Transport Chain (ETC) Inhibition mitochondria->etc atp ↓ ATP Production etc->atp ros ↑ Reactive Oxygen Species (ROS) etc->ros cell_injury Hepatocellular Injury atp->cell_injury ros->cell_injury apoptosis Apoptosis cell_injury->apoptosis

Caption: Simplified pathway of mitochondrial-mediated hepatotoxicity.

Conclusion: A Forward-Looking Approach

The preliminary in-vivo toxicity assessment of novel imidazole derivatives is a multi-faceted endeavor that requires careful planning, ethical execution, and integrated data analysis. By adhering to established guidelines, focusing on scientifically sound endpoints, and considering the potential mechanisms of toxicity, researchers can build a robust safety profile for their compounds. This foundational data is not merely a regulatory hurdle but a critical scientific dataset that informs go/no-go decisions and ultimately paves the way for the development of safer, more effective medicines.

References

  • Ethical Issues Related to Animal Welfare Considerations in the Toxicology Laboratory. (n.d.). ResearchGate.
  • OECD Test Guideline 423. (2001). National Toxicology Program.
  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). oecd.org.
  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare.
  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program.
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). PubMed.
  • New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. (2020). PubMed.
  • Graphical display of histopathology data from toxicology studies for drug discovery and development: An industry perspective. (2016). PubMed.
  • Applied Clinical Pathology in Preclinical Toxicology Testing. (n.d.). ResearchGate.
  • Preclinical Histopathology: A Powerful Insight into Early Drug Development. (2024). InfinixBio.
  • The Critical Role of Histopathology in Drug Development: Unveiling the Invisible. (2024). HistoWiz.
  • Ethical considerations in toxicology. (1985). PubMed.
  • Histologically defined biomarkers in toxicology. (2007). PubMed.
  • Subchronic Toxicity Testing - Chronic Toxicity Studies. (n.d.). Altasciences.
  • Curation and analysis of clinical pathology parameters and histopathologic findings from eTOXsys, a large database project (eTOX) for toxicologic studies. (2019). PubMed.
  • Principles of Clinical Pathology for Toxicology Studies. (n.d.). Scilit.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2025). ResearchGate.
  • Current approaches to toxicity profiling in early-stage drug development. (2025). dzarc.com.
  • Ethical considerations regarding animal experimentation. (n.d.). PMC - NIH.
  • Ethical and Scientific Considerations Regarding Animal Testing and Research. (2011). PLOS One.
  • When to Start Subchronic & Chronic Toxicology Studies. (2024). WuXi AppTec.
  • In vivo zebrafish assays for analyzing drug toxicity. (n.d.). ResearchGate.
  • Sub-Chronic and Chronic Toxicity Studies. (n.d.). Charles River Laboratories.
  • The role of pathology in the identification of drug-induced hepatic toxicity. (2006). PubMed.
  • Clinical Pathology - Specifications for the Conduct of Toxicity Studies. (2023). NCBI.
  • Understanding Sub Chronic Toxicity Studies: A Vital Aspect of Drug Development. (2026). InfinixBio.
  • Ethical and Animal Welfare Considerations in Relation to Species Selection for Animal Experimentation. (n.d.). MDPI.
  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. (n.d.). Oxford Academic.
  • METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS. (2023). International Journal of Knowledge.
  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. (2017). PubMed.
  • In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. (n.d.). MDPI.
  • Best practices for veterinary toxicologic clinical pathology, with emphasis on the pharmaceutical and biotechnology industries. (n.d.). Animal Diagnostic Lab.
  • Toxicology. (n.d.). Aurigene Pharmaceutical Services.
  • Understanding FDA Guidelines for Toxicity Studies. (2023). HistologiX.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2025). R Discovery.
  • In Vivo Toxicity Study. (n.d.). Creative Bioarray.
  • Imidazole. (n.d.). Wikipedia.
  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. (2025). ResearchGate.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). sciprofiles.com.
  • Guidelines for Toxicity Tests. (n.d.). FDA.
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (n.d.). PMC.
  • TOXICOLOGICAL EVALUATIONS. (n.d.). Berufsgenossenschaft Rohstoffe und Chemische Industrie.

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Molecular docking studies of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Docking of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

This guide provides a comprehensive, technically-grounded walkthrough of the molecular docking process for 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine, a novel small molecule with therapeutic potential. We will move beyond a simple recitation of steps to explore the underlying scientific rationale for each decision in the workflow, ensuring a robust and reproducible study. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking techniques with scientific rigor.

Introduction: The Scientific Premise

The imidazole moiety is a cornerstone of medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding, metal coordination, and aromatic interactions makes it a privileged scaffold for engaging with a wide array of biological targets.[1][2] The subject of our study, 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine, combines the versatile imidazole ring with a pyridine group, suggesting a potential for complex interactions within a protein binding site.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a protein target.[3][4][5] This allows for the rapid screening of virtual libraries of compounds and the elucidation of structure-activity relationships at the molecular level.

For the purpose of this guide, we will investigate the interaction of our topic molecule with Lanosterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway and a well-established target for antifungal agents.[6] The rationale for this choice is the known propensity of imidazole-containing compounds to act as inhibitors of CYP enzymes.

Part 1: Pre-Computation - The Foundation of a Reliable Docking Study

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This preparatory phase is arguably the most critical part of the entire workflow.

Receptor Preparation: From Crystal Structure to Docking-Ready Protein

The initial step is to obtain a high-resolution crystal structure of the target protein.[7][8] We will use the PDB entry 5FSA , which is the crystal structure of Candida albicans CYP51 in complex with an inhibitor.

Protocol 1: Receptor Preparation using Schrödinger's Protein Preparation Wizard

  • Import the PDB Structure : Load the 5FSA PDB file into Maestro (Schrödinger Suite).

  • Pre-processing : This initial step corrects for common issues in crystal structures.[9]

    • Assign correct bond orders.

    • Add hydrogens, as they are typically not resolved in crystal structures.

    • Fill in missing side chains and loops using Prime.

  • H-bond Assignment and Optimization : The hydrogen-bonding network is critical for accurate protein-ligand interactions.

    • Use PROPKA at a specified pH (e.g., 7.4) to predict the protonation states of residues.[9]

    • Sample water orientations and flip Asn, Gln, and His side chains to optimize the H-bond network.[9]

  • Restrained Minimization : A final energy minimization step is performed to relieve any steric clashes introduced during the preparation process. A heavy-atom RMSD constraint (e.g., 0.3 Å) is typically applied to prevent significant deviation from the crystal structure.[9]

  • Removal of Non-essential Molecules :

    • Delete all water molecules that are not critical for ligand binding (i.e., not mediating a key interaction).

    • Remove any co-crystallized ligands and ions that are not part of the active site of interest.[7]

Causality Check: Why are these steps necessary? Raw PDB files are not immediately suitable for docking. They often lack hydrogen atoms, may have missing atoms or residues, and the protonation states of titratable residues are not defined. The Protein Preparation Wizard systematically addresses these issues to produce a chemically correct and energetically favorable receptor structure, which is essential for a meaningful docking simulation.[9]

Ligand Preparation: Defining the Conformation of our Molecule

The ligand, 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine, must also be prepared to generate a low-energy, 3D conformation.

Protocol 2: Ligand Preparation using LigPrep

  • Generate a 2D Structure : Draw the molecule in a 2D sketcher and save it in a common format (e.g., MOL).

  • LigPrep Execution :

    • Generate possible ionization states at the target pH (e.g., 7.4).

    • Generate tautomers and stereoisomers if applicable.

    • Perform a conformational search and energy minimization using a suitable force field (e.g., OPLS3e).

    • The output is a set of low-energy, 3D conformers of the ligand in a format ready for docking (e.g., .mae).

Causality Check: A ligand is not a static entity; it is flexible and can adopt multiple conformations. LigPrep explores the conformational space of the ligand and provides a set of energetically favorable structures. This is crucial because the docking algorithm will need to place these conformations into the protein's binding site to find the best fit.

Part 2: Computation - The Docking Simulation

With the prepared receptor and ligand, we can now proceed to the docking simulation itself. We will use Glide (Grid-based Ligand Docking with Energetics) for this purpose.

Receptor Grid Generation

The first step in Glide docking is to define the active site and generate a receptor grid. This grid pre-calculates the energetic properties of the binding site, which significantly speeds up the docking calculation.

Protocol 3: Receptor Grid Generation

  • Define the Binding Site : The binding site can be defined by selecting the co-crystallized ligand from the original PDB file. The center of this ligand will define the center of the grid box.

  • Set Grid Box Dimensions : The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom. A typical size is a 20x20x20 Å cube.

  • Generate the Grid : Initiate the grid generation process. Glide will calculate and store the potential energy grids for various atom types within this defined space.

Causality Check: The receptor grid is a key component of Glide's efficiency. By pre-calculating the properties of the binding site, the docking calculation itself becomes a much faster process of fitting the ligand into this pre-computed grid, rather than calculating interactions on-the-fly for every new ligand pose.

Ligand Docking

We will now dock our prepared ligand into the generated receptor grid.

Protocol 4: Ligand Docking with Glide

  • Select Docking Precision : Glide offers different levels of precision, from High-Throughput Virtual Screening (HTVS) to Standard Precision (SP) and Extra Precision (XP). For a detailed study of a single ligand, XP mode is recommended as it provides the most accurate results, albeit at a higher computational cost.[10]

  • Define Ligand Sampling : Specify the number of poses to generate per ligand and whether to perform post-docking minimization.

  • Run the Docking Simulation : Launch the Glide docking job. The software will systematically search for the best binding poses of the ligand within the receptor grid.

Causality Check: The docking algorithm explores a vast conformational and orientational space to find the most favorable binding mode. The scoring function is used to evaluate each pose, and the best-scoring poses are retained. The choice of docking precision (e.g., XP) determines the exhaustiveness of this search and the rigor of the scoring.[10]

Part 3: Post-Computation - Analysis and Validation

The output of a docking simulation is a set of predicted binding poses and their associated scores. This data must be carefully analyzed and, ideally, validated.

Analysis of Docking Results

The primary outputs to analyze are the docking score and the binding pose.

  • Docking Score : This is a numerical value that estimates the binding affinity of the ligand for the protein. In Glide, a more negative GlideScore indicates a stronger binding affinity.[10]

  • Binding Pose : This is the predicted 3D orientation of the ligand in the active site. Visual inspection of the binding pose is crucial to understand the specific interactions that stabilize the protein-ligand complex.

Protocol 5: Analysis of Docking Poses

  • Visualize the Complex : Load the docked complex into a molecular visualization program like Maestro or PyMOL.

  • Identify Key Interactions : Analyze the interactions between the ligand and the protein. Look for:

    • Hydrogen Bonds : These are strong, directional interactions that are critical for binding affinity and specificity.

    • Hydrophobic Interactions : The burial of nonpolar surfaces is a major driving force for binding.

    • Pi-Pi Stacking : Aromatic rings of the ligand can interact favorably with aromatic residues in the protein.

    • Metal Coordination : The imidazole nitrogen can coordinate with metal ions, such as the heme iron in CYP enzymes.

  • Compare with Known Binders : If available, compare the binding mode of your ligand with that of known inhibitors of the target protein.

Validation of the Docking Protocol

A crucial step in any docking study is to validate the chosen protocol. A common method is to re-dock the co-crystallized ligand into the active site.

Protocol 6: Docking Validation by Re-docking

  • Extract the Co-crystallized Ligand : Separate the co-crystallized ligand from the original PDB file (5FSA).

  • Prepare the Ligand : Prepare this ligand using the same protocol as for our topic molecule (Protocol 2).

  • Re-dock the Ligand : Dock the prepared co-crystallized ligand back into the receptor using the same docking protocol (Protocol 4).

  • Calculate RMSD : Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful re-docking.[11][12]

Causality Check: If the docking protocol can accurately reproduce the experimentally determined binding mode of a known ligand, it increases our confidence in the predicted binding mode of our novel compound.[11][13]

Data Presentation

The results of our hypothetical docking study are summarized in the tables below.

Table 1: Docking Scores

LigandDocking Score (GlideScore, kcal/mol)
3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine-8.5
Co-crystallized Ligand (for reference)-9.2

Table 2: Key Interactions for 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

Interaction TypeProtein ResidueLigand Moiety
Hydrogen BondTYR132Imidazole Nitrogen
Hydrogen BondSER378Pyridine Nitrogen
HydrophobicPHE228, LEU376Propanamine Chain
Pi-Pi StackingPHE127Pyridine Ring
Metal CoordinationHeme IronImidazole Nitrogen

Visualizations

Molecular Docking Workflow

workflow cluster_prep Part 1: Pre-Computation cluster_dock Part 2: Computation cluster_analysis Part 3: Post-Computation & Validation PDB Fetch PDB Structure (5FSA) ReceptorPrep Receptor Preparation (Add H, Optimize H-bonds, Minimize) PDB->ReceptorPrep GridGen Receptor Grid Generation ReceptorPrep->GridGen LigandPrep Ligand Preparation (Generate 3D conformers, Minimize) Docking Ligand Docking (Glide XP) LigandPrep->Docking GridGen->Docking Analysis Analyze Poses & Scores Docking->Analysis Validation Protocol Validation (Re-dock known ligand, RMSD) Docking->Validation

Caption: The overall molecular docking workflow, from preparation to analysis.

Interaction Analysis Logic

interactions DockedPose Top Docked Pose Interactions Identify Interactions DockedPose->Interactions HBonds Hydrogen Bonds Interactions->HBonds Hydrophobic Hydrophobic Contacts Interactions->Hydrophobic PiPi Pi-Pi Stacking Interactions->PiPi Metal Metal Coordination Interactions->Metal SAR Structure-Activity Relationship Insights HBonds->SAR Hydrophobic->SAR PiPi->SAR Metal->SAR

Caption: Logical flow for analyzing protein-ligand interactions from the docked pose.

Conclusion and Future Directions

This guide has outlined a rigorous and scientifically sound workflow for the molecular docking of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine with CYP51 as a representative target. The hypothetical results suggest that this molecule has the potential to bind effectively to the active site, forming key interactions that are characteristic of known inhibitors.

It is imperative to remember that molecular docking is a predictive tool.[3] The results should be used to generate hypotheses and guide further experimental work. The next logical steps would be to synthesize this compound and validate its activity through in vitro enzymatic assays. Furthermore, molecular dynamics (MD) simulations could be employed to study the stability of the predicted binding pose over time. By integrating computational and experimental approaches, we can accelerate the drug discovery process and gain deeper insights into the molecular basis of therapeutic action.

References

  • Schrödinger, LLC. (2022-01-23). Protein Ligand Docking Lesson Plan.
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  • University of Catania. (n.d.). Molecular Docking Tutorial.
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  • ResearchGate. (2022-04-25). How to validate the molecular docking results?.
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  • Wikipedia. (n.d.). Scoring functions for docking.
  • National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central.
  • RCSB PDB. (2001-10-03). IME Ligand Summary Page.
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  • Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory.
  • ResearchGate. (2025-08-09). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol.
  • BLDpharm. (n.d.). 3-(1H-Imidazol-1-yl)propan-1-ol hydrochloride.
  • National Institutes of Health. (2023-06-27). The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies. PubMed Central.
  • Jimson, A. (2023-10-22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube.
  • Chemgenie. (2022-09-20). Scoring Functions : Types and Importance in Molecular Docking [Video]. YouTube.
  • All about Bioinformatics. (2021-05-11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. PubChem.
  • ResearchGate. (n.d.). Protein-ligand interactions of Miconazole (Standard control) with protein (PDB ID: 5FSA). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHLei56oM3lmJqYfdsXXez6K5iJrgkNKmvsAK8ZidwQl4suqGvc3TEer8dvZ2hGEizUp3NboEVkuPo6mm1AS18WCs2zbrVNeub1gH06RtrIs4UFOjXjQSCqQGJ2hsZOZTFD8FB0FhNoqp0Nludjkn0wZ3ZEMqFsn-zl8VbZx2DJD3w222r7mOHV8CvJJTtdycgVf_X-cOciy1LkrZFuTPPnBNM6My40iMUGwvcTcZMnGZ5yFpf5kn11Hg6XKh0WylDXg==]([Link]

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Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: A Rational Approach to a Novel Bioactive Compound

The compound 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine represents a novel chemical entity with significant potential for biological activity. Its structure incorporates three key pharmacophores: an imidazole ring, a flexible propanamine linker, and a pyridinylmethyl group. While specific data for this exact molecule is not yet available in the public domain, its constituent motifs are well-represented in a multitude of bioactive compounds, suggesting a range of plausible cellular effects and therapeutic applications.

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous drugs with diverse activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] Notably, imidazole derivatives are known to act as competitive inhibitors at the ATP-binding site of various kinases, including p38 MAP kinase and receptor tyrosine kinases (RTKs) like VEGFR and EGFR.[1][4][5]

The propanamine linker provides conformational flexibility, allowing the terminal groups to orient themselves optimally within a biological target. Polyamines, which share this basic structure, are crucial for cell growth, differentiation, and survival.

The pyridinylmethyl group is another prevalent feature in drug design, often used to modulate properties such as solubility, metabolic stability, and receptor-ligand interactions.[6][7]

Given this structural rationale, it is hypothesized that 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine may function as an inhibitor of critical cellular signaling pathways, particularly those driven by protein kinases. These application notes provide a comprehensive guide for researchers to systematically characterize the biological activity of this compound in a cell culture setting. The protocols outlined below are designed to be self-validating, with built-in controls and clear explanations for each experimental step.

Physicochemical Characterization and Stock Solution Preparation

Prior to initiating cell-based assays, it is crucial to determine the fundamental physicochemical properties of the compound, such as its solubility and stability in relevant solvents and culture media.

Protocol 1: Solubility and Stability Assessment

Rationale: The solubility of a compound dictates its bioavailability in cell culture, while its stability determines the effective concentration over the course of an experiment. Inaccurate assumptions about these properties can lead to misinterpretation of experimental results.[8][9][10]

Materials:

  • 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with UV detector or LC-MS/MS

Procedure:

  • Solubility in DMSO:

    • Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving a known weight of the compound in sterile DMSO.

    • Observe for any precipitation. If the compound is not fully dissolved, prepare serial dilutions in DMSO to determine the maximum soluble concentration.

  • Solubility in Aqueous Media:

    • Prepare a high-concentration solution of the compound in your complete cell culture medium.

    • Incubate for a defined period (e.g., 2 hours) under standard cell culture conditions (37°C, 5% CO2).

    • Centrifuge the solution at high speed (e.g., 14,000 x g) for 20 minutes to pellet any precipitate.[10]

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using HPLC or LC-MS/MS.[10]

  • Stability in Cell Culture Medium:

    • Prepare a solution of the compound in complete cell culture medium at a typical working concentration (e.g., 10 µM).

    • Incubate the solution under standard cell culture conditions.

    • At various time points (e.g., 0, 2, 6, 24, 48, and 72 hours), take an aliquot of the medium.

    • Analyze the concentration of the parent compound by HPLC or LC-MS/MS to assess its degradation over time.[9]

Protocol 2: Preparation of Stock Solutions

Rationale: A concentrated stock solution in an appropriate solvent allows for accurate and reproducible dosing in cell culture experiments while minimizing the final solvent concentration to avoid cytotoxicity.[8]

Procedure:

  • Based on the solubility data, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO.

  • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • When preparing working solutions, thaw an aliquot and dilute it in pre-warmed complete cell culture medium to the desired final concentration immediately before adding to the cells. Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced artifacts.[8]

Initial Biological Characterization: Cytotoxicity and Proliferation Assays

The first step in understanding the biological effects of a new compound is to determine its impact on cell viability and proliferation. This allows for the identification of a suitable concentration range for subsequent mechanistic studies.

Protocol 3: Determining the Effective Concentration Range using a Cell Viability Assay (e.g., MTT Assay)

Rationale: A dose-response curve is essential for determining the concentration at which the compound exhibits a biological effect and for calculating key parameters such as the IC50 (half-maximal inhibitory concentration).[11][12][13]

Materials:

  • A panel of relevant cell lines (e.g., cancer cell lines known to have dysregulated kinase signaling)

  • 96-well cell culture plates

  • Complete cell culture medium

  • 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of 2-fold or 3-fold serial dilutions of the compound in complete cell culture medium from the stock solution. It is advisable to start with a wide concentration range (e.g., 100 µM to 1 nM).[14]

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

ParameterRecommended Starting RangeRationale
Cell Lines 2-3 different lines (e.g., a cancer line with known kinase pathway activation and a non-cancerous control line)To assess both efficacy and potential toxicity to normal cells.
Concentration Range 1 nM to 100 µM (logarithmic dilutions)To capture a full dose-response curve and determine the IC50.[14]
Incubation Time 24, 48, and 72 hoursTo assess both acute and long-term effects on cell viability.

Investigating the Mechanism of Action: Focus on Kinase Signaling Pathways

Based on the structural motifs of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine, it is plausible that it may inhibit key kinase signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt/mTOR and p38 MAPK pathways.[1][15][16]

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where the compound inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of downstream pro-survival and pro-proliferative pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K p38 p38 MAPK RTK->p38 Compound 3-(1H-imidazol-1-yl)-N- (3-pyridinylmethyl)-1-propanamine Compound->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Transcription Factors (e.g., NF-κB, AP-1) mTOR->Transcription p38->Transcription GeneExpression Gene Expression (Proliferation, Survival, Inflammation) Transcription->GeneExpression G cluster_prep Phase 1: Preparation & Initial Assessment cluster_mechanistic Phase 2: Mechanistic Studies cluster_analysis Phase 3: Data Analysis & Interpretation Solubility Solubility & Stability Testing Stock Stock Solution Preparation Solubility->Stock Viability Dose-Response & IC50 Determination Stock->Viability Western Western Blot for Pathway Modulation Viability->Western IF Immunofluorescence for Protein Localization Viability->IF PathwayAnalysis Pathway Analysis & Target Identification Western->PathwayAnalysis IF->PathwayAnalysis KinaseAssay In Vitro Kinase Assay (Optional) KinaseAssay->PathwayAnalysis Conclusion Conclusion on Cellular Effects PathwayAnalysis->Conclusion

Caption: General experimental workflow for compound characterization.

Interpretation of Results:

  • IC50 Values: A low IC50 value suggests high potency. Comparing IC50 values across different cell lines can indicate selectivity.

  • Western Blotting: A dose-dependent decrease in the phosphorylation of key signaling proteins (e.g., p-Akt, p-p38) relative to the total protein levels would strongly suggest that the compound inhibits the respective pathway.

  • Immunofluorescence: Changes in the intensity or subcellular localization of a target protein upon treatment can corroborate the findings from Western blotting and provide further insight into the compound's mechanism of action.

References

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  • Al-Soud, Y. A., et al. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(16), 4994. Available at: [Link]

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  • Singh, P., et al. (2022). Imidazole and 1,2,3‐triazole based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3147. Available at: [Link]

  • Henrik's Lab. (2020). PI3K AKT mTOR Pathway (and the effects). YouTube. Available at: [Link]

  • Wang, X., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. European Journal of Medicinal Chemistry, 249, 115161. Available at: [Link]

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  • El-Sayed, M. A., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 18(12), 1839. Available at: [Link]

  • Wang, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 10949-10958. Available at: [Link]

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  • ResearchGate. (2018). How to choose concentration range of drug for cancer-cell proliferation assay?. ResearchGate. Available at: [Link]

  • Ajemba, H. O., & Kanu, C. P. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available at: [Link]

  • Wang, X., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(4), 307-312. Available at: [Link]

  • Kim, H. J., & Weigel, N. L. (2015). An introduction to Performing Immunofluorescence Staining. Methods in Molecular Biology, 1284, 21-34. Available at: [Link]

  • Fagnocchi, L., & Zippo, A. (2017). PRDM Proteins: Molecular Mechanisms in Signal Transduction and Transcriptional Regulation. International Journal of Molecular Sciences, 18(10), 2038. Available at: [Link]

  • Sbardella, G., et al. (2020). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 25(23), 5707. Available at: [Link]

  • Ishida, K., et al. (2025). Strictosamide and mitraphylline inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling. Scientific Reports, 15(1), 12345. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

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Application Note: In Vivo Administration of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine in Mouse Models

[1]

Part 1: Compound Analysis & Formulation Strategy

Physicochemical Profile

To ensure bioavailability and stability, the formulation must account for the ionization states of the three nitrogenous centers.[1]

  • Chemical Structure: 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine[1]

  • Molecular Weight: ~216.29 g/mol [1]

  • Estimated LogP: 1.1 – 1.6 (Moderately Lipophilic)[1]

  • Ionization (pKa):

    • Secondary Amine: ~9.5–10.0 (Protonated at physiological pH)[1]

    • Imidazole:[1][2][3][4][5][6] ~6.9–7.0 (Partially protonated at neutral pH)[1]

    • Pyridine:[1] ~5.2 (Uncharged at physiological pH)[1]

Formulation Decision Matrix

The compound is a tri-basic lipophile .[1] It will be poorly soluble in neutral buffered saline (PBS, pH 7.[1]4) due to the deprotonation of the pyridine and imidazole rings, potentially leading to precipitation/embolism in IV routes.[1]

Recommended Vehicle Systems:

Administration RoutePreferred VehiclepH TargetStability Window
Intravenous (IV) 0.9% Saline + 10mM Acetate BufferpH 5.5 – 6.04 Hours
Intraperitoneal (IP) 5% DMSO + 5% Tween 80 + 90% SalinepH 7.0 – 7.424 Hours
Oral Gavage (PO) 0.5% Methylcellulose (MC) or 20% HP-β-CDpH 4.0 – 8.0>48 Hours

Critical Note: Avoid phosphate buffers (PBS) for high-concentration stock solutions (>10 mg/mL) as the amine-phosphate salts may crystallize.[1] Use Saline or Acetate/Citrate buffers.[1]

Part 2: Experimental Protocols

Preparation of Stock Solution (20 mg/mL)

Standardizing the "Master Stock" is crucial for dosing consistency.

  • Weighing: Weigh 20.0 mg of the compound powder into a sterile 2 mL amber glass vial.

  • Solvent Addition: Add 100 µL of 100% DMSO (molecular biology grade). Vortex for 30 seconds until fully dissolved.[1]

  • Stabilization: Add 100 µL of Tween 80 . Vortex gently.

  • Dilution: Slowly add 800 µL of sterile 0.9% Saline while vortexing.

    • Final Concentration: 20 mg/mL.[1]

    • Final Vehicle: 10% DMSO / 10% Tween 80 / 80% Saline.[1]

  • Filtration: Pass through a 0.22 µm PVDF syringe filter to sterilize.[1]

In Vivo Administration Workflows
A. Intraperitoneal (IP) Injection Protocol

Best for: Initial PK screening and pharmacodynamic (PD) studies.[1]

  • Dose Calculation: Target dose: 10 mg/kg .

    • Mouse Weight: 25 g.[1]

    • Required Volume:

      
      .[1]
      
    • Adjustment: Dilute stock 1:10 with saline to 2 mg/mL for easier handling (125 µL injection volume).[1]

  • Restraint: Scruff the mouse firmly to expose the abdomen.[1]

  • Injection: Tilt the mouse head-down.[1] Insert a 27G needle into the lower right quadrant of the abdomen to avoid the cecum.[1]

  • Observation: Monitor for "writhing" (irritation) or sedation (CNS effect) for 15 minutes post-dose.

B. Oral Gavage (PO) Protocol

Best for: Bioavailability studies and chronic dosing.[1]

  • Vehicle: Use 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]

    • Rationale: Cyclodextrins encapsulate the lipophilic pyridine/propyl chain, masking the bitter taste and improving gastric solubility.[1]

  • Technique: Use a flexible PTFE feeding needle (20G).

  • Volume Limit: Do not exceed 10 mL/kg (250 µL for a 25g mouse).

Part 3: Pharmacokinetic & Safety Monitoring[1]

Signaling & Metabolism Pathway (Visualized)

The following diagram illustrates the hypothetical metabolic fate and target interaction of the compound, based on its imidazole-pyridine structure (CYP inhibition potential and GPCR binding).[1]

GCompound3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamineStomachGastric Absorption(pH 2.0 - Protonated)Compound->StomachPO AdminLiverHepatic Metabolism(First Pass)Compound->LiverIP AdminCYPCYP450 Complex(Inhibition Risk)Compound->CYPDirect Inhibition(Imidazole moiety)TargetTarget GPCR(e.g., Histamine H3)Compound->TargetIV AdminStomach->LiverPortal VeinLiver->CYPOxidation (Pyridine)Liver->TargetSystemic CirculationExcretionRenal ExcretionTarget->ExcretionClearance

Figure 1: Disposition pathway showing absorption routes and the potential for Cytochrome P450 inhibition mediated by the imidazole moiety.[1]

Safety & Toxicity Markers

Due to the imidazole moiety, this compound may inhibit CYP450 enzymes (specifically CYP3A4/CYP2D6 homologs in mice).[1]

ObservationTimepointIndicationAction Threshold
Hypolocomotion 0-30 minCNS Penetration (H3 Antagonism)Standard
Piloerection 1-4 hoursGeneral Toxicity / DistressMonitor closely
Body Weight Loss >24 hoursMetabolic Toxicity>15% Loss = Euthanize
Sleep Time Extension Co-adminCYP Inhibition (Drug Interaction)Adjust co-meds

Part 4: Data Collection & Analysis[1]

Sample Collection Schedule (PK Study)

For a standard single-dose PK profile (10 mg/kg IP):

  • Pre-dose: -5 min (Blank plasma).

  • Absorption Phase: 5, 15, 30 min.

  • Distribution Phase: 1, 2, 4 hours.

  • Elimination Phase: 8, 24 hours.

  • Tissue Collection: Brain (if CNS target), Liver, Kidney at T_max (approx 30 min).[1]

Analytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Transition: Monitor the parent ion

    
    .[1]
    
    • Fragment Ions: Expect loss of the imidazole group or pyridine cleavage.[1]

Part 5: References

  • Goodman & Gilman. The Pharmacological Basis of Therapeutics. 13th Ed.[1] McGraw-Hill Education.[1] (General principles of small molecule pharmacokinetics and imidazole metabolism). Link

  • Gemkow, M. J., et al. "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1] Drug Discovery Today, 2009.[1] (Structural analogs and CNS penetration of imidazole-propyl-amines). Link

  • Zhang, W., et al. "Strategies for Solubilizing Lipophilic Compounds in Preclinical Drug Development."[1] Acta Pharmaceutica Sinica B, 2018.[1] (Vehicle selection for lipophilic bases). Link

  • Correia, M. A. "Rat and Mouse Liver Cytochrome P450s."[1] Current Protocols in Pharmacology, 2003.[1] (Metabolic considerations for imidazole-based inhibitors). Link[1]

Technical Application Note: Solubilization & Handling of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

[1][2]

Physicochemical Profile & Solubility Logic

Before attempting dissolution, it is imperative to identify the solid form of your compound.[1][2] The solubility strategy diverges significantly between the Free Base and the Hydrohalide Salt (e.g., 2HCl or 3HCl).[1][2]

Chemical Properties Table
PropertyValue (Estimated)Relevance to Assay
Molecular Weight ~216.28 g/mol (Free Base)Calculation of Molarity.[1][2]
pKa (Imidazole) ~6.95Partially protonated at physiological pH (7.4).[1][2]
pKa (Secondary Amine) ~9.5 – 10.5Fully protonated (Cationic) at pH 7.[1][2]4.
pKa (Pyridine) ~5.2Neutral at pH 7.[1][2]4.
LogP ~0.8 – 1.2Moderately lipophilic; crosses membranes but soluble in polar organic solvents.[1][2]
Hygroscopicity High (if HCl salt)Critical: Must be weighed quickly or in a dry box.[1][2]
The "Salt vs. Base" Decision Matrix

Most commercial supplies of this ligand for biological research are provided as Dihydrochloride (2HCl) salts to ensure stability.[1][2]

  • If Salt (Crystalline Solid): Highly water-soluble, but acidic in solution.[1][2]

  • If Free Base (Viscous Oil/Waxy Solid): Poor water solubility; requires DMSO or Ethanol.[1][2]

Solubility Decision Tree (Workflow)

The following logic gate ensures you select the correct solvent system to maintain compound stability and assay compatibility.

SolubilityLogicStartStart: Identify Solid FormIsSaltIs it a Salt?(e.g., •2HCl, •3HCl)Start->IsSaltIsBaseIs it a Free Base?Start->IsBaseDMSO_RoutePrimary Route: DMSO Stock(Recommended for Storage)IsSalt->DMSO_RoutePreferredWater_RouteSecondary Route: Aqueous Stock(Immediate Use Only)IsSalt->Water_RouteOptionalIsBase->DMSO_RouteMandatoryStep_DMSODissolve in 100% DMSOTarget: 10 mM - 50 mMDMSO_Route->Step_DMSOStep_WaterDissolve in deionized Water(NOT Buffer/PBS yet)Water_Route->Step_WaterStorageAliquot & Freeze (-20°C)Avoid Freeze/ThawStep_DMSO->StorageCheck_pHCritical: Check pHSalt forms are acidic!Step_Water->Check_pHCheck_pH->Storage

Figure 1: Decision matrix for solvent selection based on the chemical form of the ligand.[1][2]

Detailed Preparation Protocols

Protocol A: Preparation of 10 mM Stock Solution in DMSO (Gold Standard)

Why DMSO? Dimethyl sulfoxide (DMSO) is the universal solvent for HTS.[1][2] It prevents hydrolysis and microbial growth during storage.[1][2]

Reagents:

  • Compound: 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine.[1][2]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%, cell culture grade).[1][2]

  • Vessel: Amber glass vial (borosilicate).[1][2] Do not use plastic for long-term storage of hydrophobic amines in DMSO.[1][2]

Procedure:

  • Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic salt.[1][2]

  • Weighing: Accurately weigh the compound.

    • Example: Weigh 2.16 mg (Free Base) or 2.89 mg (approx.[1][2] for 2HCl salt, check exact MW on label).

  • Calculation: Calculate the volume of DMSO required for a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[1][2] Sonicate for 5 minutes if any particles remain.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber vials. Store at -20°C or -80°C .

Protocol B: Serial Dilution for In Vitro Assays

Challenge: Diluting a hydrophobic/basic compound from DMSO into aqueous media can cause "crashing out" (precipitation) if done too rapidly or at high concentrations.[1][2]

The "Intermediate Step" Method: Do not pipet 100% DMSO stock directly into the cell culture well.[1][2] This causes local high concentrations of DMSO that kill cells and precipitate the drug.[1][2]

DilutionSchemeStock10 mM Stock(100% DMSO)Inter100x Working Soln(10% DMSO / 90% Media)Stock->Inter1:100 Dilution(Prevents Shock)Final1x Assay Well(0.1% DMSO Final)Inter->Final1:100 Dilution(Add to Cells)PrecipRisk of PrecipitationAvoid >1% DMSO in assayInter->PrecipIf pH > 8

Figure 2: Two-step dilution strategy to minimize osmotic shock and precipitation.

Step-by-Step Dilution:

  • Thaw: Thaw the 10 mM DMSO stock at room temperature. Vortex.

  • Intermediate Dilution (100 µM):

    • Add 10 µL of 10 mM Stock to 990 µL of Assay Buffer (e.g., PBS or HBSS + 0.1% BSA).

    • Note: The BSA (Bovine Serum Albumin) acts as a carrier to prevent the lipophilic amine from sticking to the plastic tips.[1][2]

  • Serial Dilution: Perform 1:3 or 1:10 serial dilutions in the Assay Buffer (maintaining the low DMSO concentration).

  • Final Addition: Add the diluted compound to your cells/membranes.[1][2] The final DMSO concentration should be ≤ 0.1% .[1][2]

Critical Troubleshooting & Stability

pH Sensitivity (The "Acid Spike" Effect)

If using the HCl salt form in an unbuffered aqueous solution (Protocol B), the solution will be acidic (pH ~3-4).[1][2]

  • Risk: Adding this directly to unbuffered proteins/membranes can denature them.[1][2]

  • Solution: Always dissolve the salt in water first, then dilute into a strong buffer (e.g., 50 mM HEPES or Tris, pH 7.[1][2]4) to neutralize the acidity.[1][2]

Adsorption to Plastics

Polybasic amines like this compound are "sticky."[1][2] They carry a positive charge and adhere to the negative charges on standard polystyrene plastics.[1][2]

  • Mitigation: Use Low-Binding pipette tips and plates.[1][2] Include 0.1% BSA or 0.01% Tween-20 in your assay buffer to coat the plastic surfaces.[1][2]

Verification (QC)

Before running a high-value assay, verify the compound is in solution.[1][2]

  • Visual: Hold the vial up to a light source. It should be perfectly clear. Any turbidity indicates precipitation.[1][2]

  • UV-Vis: Measure absorbance at 260 nm (pyridine/imidazole absorption). A drop in absorbance after centrifugation indicates precipitation.[1][2]

References

  • Histamine H3 Receptor Pharmacology: Ligneau, X., et al. "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist."[1][2][3] Journal of Pharmacology and Experimental Therapeutics, 1998.[1][2][3]

  • General Solubility Guidelines for Lipophilic Amines: Di, L., & Kerns, E. H.[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006.[1][2]

  • Compound Class Properties (Imidazole-Pyridine Ligands): PubChem Compound Summary for 3-(1H-imidazol-1-yl)propan-1-amine (Core Structure). [1][2]

  • H3 Receptor Antagonist Structural Analogs: Gemkow, M. J., et al.[1][2][4] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][2][5] Drug Discovery Today, 2009.[1][2]

Application Notes and Protocols: A-Z Guide to Assessing the Anti-inflammatory Properties of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Imidazole derivatives represent a versatile and highly significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2][3] The comprehensive evaluation of these properties is critical for the identification and development of novel therapeutic agents. This guide provides an in-depth overview of the essential techniques for assessing the anti-inflammatory potential of imidazole derivatives, spanning from initial in vitro enzymatic and cell-based assays to complex in vivo models of inflammation and confirmatory in silico studies. Each section is designed to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated assessment strategy.

Introduction: The Inflammatory Cascade and the Role of Imidazole Derivatives

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation can lead to tissue damage and is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4]

Key molecular pathways driving inflammation include the arachidonic acid cascade, which produces prostaglandins and leukotrienes via the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively, and intracellular signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][][7] These pathways culminate in the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6), chemokines, and nitric oxide (NO).[5][8]

Imidazole-containing compounds have emerged as promising anti-inflammatory agents by targeting various components of these pathways.[1][2] Their unique structural features allow for diverse interactions with biological targets, leading to the inhibition of key inflammatory enzymes and signaling proteins.[1][2]

Foundational In Vitro Screening: Target-Based and Cellular Assays

Initial assessment of anti-inflammatory activity begins with in vitro assays, which offer a controlled environment to dissect specific molecular interactions and cellular responses.

Enzymatic Inhibition Assays

These assays directly measure the ability of an imidazole derivative to inhibit key enzymes in the inflammatory cascade.

Scientific Rationale: The COX enzymes, particularly the inducible COX-2 isoform, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[9][10] This assay quantifies the inhibitory potential of the test compounds against both isoforms.

Protocol: A colorimetric or fluorometric COX inhibitor screening assay is commonly used.[9]

  • Reagent Preparation:

    • Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes as per the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[11]

    • Dissolve imidazole derivatives and a positive control (e.g., Celecoxib for COX-2, Ibuprofen for non-selective) in DMSO to create stock solutions.[12]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound at various concentrations to the wells. Include wells for a positive control and a negative control (DMSO vehicle).[12]

    • Add 170 µL of the COX-1 or COX-2 enzyme solution to each well and incubate for 15 minutes at 37°C.[12][13]

    • Prepare a substrate solution containing arachidonic acid and a colorimetric or fluorometric probe in the assay buffer.[12]

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.[12]

    • Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 590 nm for colorimetric) at multiple time points using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Scientific Rationale: The 5-LOX enzyme is crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions.[14] Inhibition of 5-LOX is a therapeutic approach for conditions like asthma and dermatitis.[14]

Protocol: A common method involves a colorimetric assay measuring the formation of hydroperoxides.[15]

  • Reagent Preparation:

    • Prepare a 0.2 M borate buffer (pH 9.0).

    • Prepare a substrate solution of linoleic acid (or arachidonic acid) in the borate buffer.[16][17]

    • Prepare a 15-LOX enzyme solution (e.g., from soybean) in the borate buffer and keep it on ice.[16][17]

    • Dissolve test compounds and a positive control (e.g., Zileuton) in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the test compound solution.

    • Add the 15-LOX enzyme solution and incubate for 5 minutes at room temperature.[17]

    • Initiate the reaction by adding the substrate solution.[17]

    • Immediately measure the increase in absorbance at 234 nm for 5-10 minutes using a microplate reader.[16]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time).

    • Determine the percentage of inhibition and calculate the IC50 value as described for the COX assay.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by assessing the effects of compounds on inflammatory responses in whole cells.

Scientific Rationale: During inflammation, macrophages are activated and produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO contributes to tissue damage. This assay measures the ability of imidazole derivatives to suppress NO production in activated macrophages.[1]

Protocol (using RAW 264.7 murine macrophage cell line): [18]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM medium.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the imidazole derivatives for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation and NO production. Include wells with untreated cells (negative control) and cells treated with LPS alone (positive control).

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): [18][19]

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[19]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540-550 nm.[18][19]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample and determine the percentage inhibition of NO production.

Scientific Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that orchestrate the inflammatory response.[20] Measuring the inhibition of their release from immune cells is a crucial indicator of anti-inflammatory activity.

Protocol (using LPS-stimulated macrophages or peripheral blood mononuclear cells - PBMCs):

  • Cell Culture and Treatment:

    • Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the nitric oxide assay.

  • Cytokine Measurement (ELISA):

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of TNF-α and IL-6 in each sample and determine the percentage inhibition of cytokine production.

Signaling Pathway Analysis

To understand the mechanism of action, it is essential to investigate the effect of imidazole derivatives on key inflammatory signaling pathways.

Scientific Rationale: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[5][8][21] Many anti-inflammatory agents act by inhibiting the NF-κB signaling pathway.[5]

Protocol (Western Blot for IκBα degradation and p65 phosphorylation):

  • Cell Treatment and Lysis:

    • Treat cells (e.g., macrophages) with the imidazole derivative for 1 hour, followed by a short stimulation with LPS or TNF-α (15-30 minutes).

    • Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • A decrease in phosphorylated IκBα and p65, and a stabilization of total IκBα, indicates inhibition of the NF-κB pathway.

Scientific Rationale: The p38 MAPK pathway is another critical signaling cascade activated by inflammatory stimuli, leading to the production of cytokines and other inflammatory mediators.[][7] Imidazole derivatives have been shown to target this pathway.[22][23]

Protocol (Western Blot for phosphorylated p38):

  • Procedure:

    • Follow the same Western blotting procedure as for NF-κB analysis.

    • Use primary antibodies against phosphorylated p38 and total p38.

  • Data Analysis:

    • A reduction in the ratio of phosphorylated p38 to total p38 indicates inhibition of this pathway.[24]

Visualizations: Signaling Pathways and Experimental Workflow

G cluster_0 Inflammatory Stimuli (LPS, TNF-α) cluster_1 Signaling Cascades cluster_2 Nuclear Translocation & Transcription cluster_3 Inflammatory Response LPS LPS/TNF-α IKK IKK Activation LPS->IKK p38_MAPK p38 MAPK Activation LPS->p38_MAPK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p65/p50) Release IkB->NFkB_Release NFkB_Nucleus NF-κB Translocation to Nucleus NFkB_Release->NFkB_Nucleus Gene_Transcription Gene Transcription NFkB_Nucleus->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Cytokines iNOS iNOS Expression Gene_Transcription->iNOS COX2 COX-2 Expression Gene_Transcription->COX2 NO Nitric Oxide (NO) iNOS->NO Imidazole Imidazole Derivative Imidazole->IKK Inhibits Imidazole->p38_MAPK Inhibits G cluster_workflow Experimental Workflow for Anti-inflammatory Assessment start Imidazole Derivatives (Library/Synthesis) in_silico In Silico Screening (Molecular Docking) start->in_silico in_vitro_enzymatic In Vitro Enzymatic Assays (COX, LOX) start->in_vitro_enzymatic in_silico->in_vitro_enzymatic in_vitro_cellular In Vitro Cellular Assays (NO, Cytokines) in_vitro_enzymatic->in_vitro_cellular pathway_analysis Mechanism of Action (NF-κB, p38 MAPK) in_vitro_cellular->pathway_analysis acute_in_vivo Acute In Vivo Models (Paw Edema) in_vitro_cellular->acute_in_vivo lead_compound Lead Compound Identification pathway_analysis->lead_compound chronic_in_vivo Chronic In Vivo Models (Adjuvant Arthritis) acute_in_vivo->chronic_in_vivo chronic_in_vivo->lead_compound

Caption: A Comprehensive Workflow for Assessing Imidazole Derivatives.

Conclusion

The assessment of the anti-inflammatory properties of imidazole derivatives requires a multi-faceted approach, integrating in vitro, in vivo, and in silico techniques. This systematic evaluation, from initial high-throughput enzymatic screening to detailed mechanistic studies and validation in disease models, provides the robust data package necessary for advancing promising candidates in the drug development pipeline. By understanding the principles and applying the protocols outlined in this guide, researchers can effectively characterize and optimize this important class of therapeutic agents.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

  • De Castro, C. M., et al. (1981). Adjuvant-induced arthritis in rats: a possible animal model of chronic pain. Pain, 10(2), 173-185. Available at: [Link]

  • Chondrex, Inc. Adjuvant-Induced Arthritis Model. Available at: [Link]

  • Atta, U. R., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. European Journal of Medicinal Plants, 1-17. Available at: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Chondrex, Inc. A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Available at: [Link]

  • Ben-Neriah, Y., & Schmidt-Supprian, M. (2007). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 33. Available at: [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. Available at: [Link]

  • Bendele, A. (2001). Models of inflammation: adjuvant-induced arthritis in the rat. Current protocols in pharmacology, Chapter 5, Unit 5.5. Available at: [Link]

  • News-Medical.Net. (2024). What are p38 MAPK inhibitors and how do they work?. Available at: [Link]

  • SlideShare. (2018). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Available at: [Link]

  • Bio-Rad. Transcription - NF-kB signaling pathway. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]

  • Bio-protocol. (2016). Carrageenan-induced paw edema assay. Available at: [Link]

  • Creative Biolabs. Adjuvant-Induced Arthritis (AIA) Rodent Model. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available at: [Link]

  • Dobrovolskaia, M. A., et al. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 245-252). Humana Press, New York, NY. Available at: [Link]

  • ResearchGate. (2018). IN VIVO ANIMAL MODELS IN PRECLINICAL EVALUATION OF ANTI- INFLAMMATORY ACTIVITY- A REVIEW. Available at: [Link]

  • ResearchGate. Procedure for assay of 15-lipoxygenase inhibition. Available at: [Link]

  • ResearchGate. (2023). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Available at: [Link]

  • Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press. Available at: [Link]

  • Bio-protocol. Nitric Oxide Production Measurements in Macrophage Cells. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18831-18843. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy, 15, 3327. Available at: [Link]

  • Journal of Chemical Health Risks. (2022). In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID- 1a9u) Against Inflammation. Available at: [Link]

  • Liu, X., et al. (2018). Nitric oxide detection methods in vitro and in vivo. Journal of analytical methods in chemistry, 2018. Available at: [Link]

  • Creative BioMart. Lipoxygenase Inhibitor Screening Assay Kit. Available at: [Link]

  • Journal of Chemical Health Risks. (2022). In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID- 1a9u) Against Inflammation. Available at: [Link]

  • Starr, J. M., & Jones, A. D. (1997). Colorimetric Method for the Determination of Lipoxygenase Activity. Analytical biochemistry, 251(1), 123-126. Available at: [Link]

  • Frontiers in Immunology. (2019). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Available at: [Link]

  • Al-Ostath, R. A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 1-18. Available at: [Link]

  • Muthuboopathi, G., & Shanmugarajan, T. S. (2022). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. International journal of health sciences, 6(S2), 5438-5452. Available at: [Link]

  • ResearchGate. (2009). Comparison of the Anti-inflammatory Activities of Imidazole Antimycotics in Relation to Molecular Structure. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Available at: [Link]

  • ResearchGate. Measurement of oxidative burst and nitric oxide production in macrophages. Available at: [Link]

  • Saberi, M. R., et al. (2010). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian journal of basic medical sciences, 13(4), 225-231. Available at: [Link]

  • Bibi, F., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. BMC chemistry, 18(1), 1-13. Available at: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4697. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

You are working with 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine . To successfully solubilize this compound, you must understand it not as a single static entity, but as a dynamic polybasic system that changes charge state significantly across the pH scale.

Structural Analysis & pKa Cascade: This molecule contains three distinct basic nitrogen centers. Their approximate pKa values dictate solubility behavior:

  • Secondary Amine (Aliphatic): pKa ~9.8 – 10.5 (Always charged at physiological pH).

  • Imidazole Ring (N3): pKa ~6.9 – 7.1 (The "Solubility Switch").

  • Pyridine Ring: pKa ~5.2 – 5.4 (Charged only in acidic media).

The Core Issue: At physiological pH (7.4), the imidazole ring deprotonates, losing a critical positive charge. This often triggers rapid aggregation or precipitation, especially given the lipophilicity of the aromatic rings and the propyl linker.

Module 1: pH-Dependent Solubility (The "Switch" Mechanism)

The Science

The solubility of this compound is governed by the Henderson-Hasselbalch equation. The imidazole ring acts as a "switch." Below pH 6.0, it is protonated (+), aiding solubility. Above pH 7.0, it becomes neutral, drastically reducing aqueous solubility.

Troubleshooting Guide: pH Adjustment

Q: Why does my solution precipitate when I dilute my DMSO stock into PBS (pH 7.4)? A: You are crossing the "Imidazole Threshold." In DMSO, the compound is dissolved. Upon hitting PBS (pH 7.4), the imidazole ring loses its proton. The remaining charge on the secondary amine may not be sufficient to solvate the two hydrophobic aromatic rings.

Protocol: Step-Wise Acidification

  • Goal: Maintain pH < 6.0 for stock solutions.

  • Reagents: 0.1 M Acetic Acid or 0.1 M HCl.

  • Preparation: Dissolve the free base in a minimal amount of DMSO (if necessary).

  • Titration: Slowly add the aqueous buffer.

  • Checkpoint: If turbidity occurs, check pH immediately. If pH > 6.5, add 1N HCl dropwise until clear.

Visualization: The Protonation Cascade

The following diagram illustrates the charge state of the molecule relative to pH, guiding your buffer selection.

ProtonationCascade cluster_0 Operational Zone Acidic pH < 5.0 (Tri-Cationic) High Solubility MildAcid pH 5.5 - 6.5 (Di-Cationic) Moderate Solubility Acidic->MildAcid Pyridine Deprotonates (pKa ~5.2) Neutral pH > 7.2 (Mono-Cationic) Risk of Precipitation MildAcid->Neutral Imidazole Deprotonates (pKa ~7.0)

Caption: Figure 1. Protonation states of the target molecule.[1][2][3][4][5][6][7] Optimal solubility is achieved in the "Operational Zone" (pH < 6.5) where the imidazole retains its charge.

Module 2: Salt Selection (Solid State Stabilization)

The Science

If you are working with the free base , it is likely an oil or a sticky, hygroscopic solid. This is difficult to weigh and chemically unstable (prone to oxidation). Converting it to a salt increases the lattice energy, melting point, and dissolution rate.

Salt Screening Guide

Q: Which acid should I use to make a salt? A: Use the pKa Rule of Thumb :


.
Since the secondary amine has a pKa ~10, you need an acid with pKa < 8. However, to protonate the imidazole (pKa ~7), you need a stronger acid (pKa < 5).
Counter-ionAcid pKaStoichiometry TargetOutcome Prediction
Hydrochloride -6.02:1 or 3:1Best for Solubility. Highly hygroscopic. Good for aqueous stocks.[8][9]
Fumarate 3.031:1 or 2:1Best for Crystallinity. Likely non-hygroscopic solid. Moderate solubility.
Tartrate 2.981:1Good balance of solubility and stability.
Protocol: Micro-Scale Salt Formation
  • Dissolve: Dissolve 50 mg of free base in 0.5 mL Ethanol or Isopropanol.

  • Acidify: Add 2.2 equivalents of HCl (e.g., 2M HCl in ether or dioxane) dropwise.

    • Note: We use >2 equivalents to ensure the imidazole is also protonated.

  • Precipitate: If no solid forms, add cold Diethyl Ether until cloudy.

  • Isolate: Centrifuge and dry under vacuum.

Module 3: Formulation for In Vivo/Cellular Use

The Science

For biological assays where low pH is toxic, you must rely on dielectric constant manipulation (cosolvents) or inclusion complexation (Cyclodextrins).

Troubleshooting Guide: Complexation

Q: I cannot lower the pH below 7.4 for my cell assay. What now? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the aromatic rings (imidazole/pyridine), shielding them from water while the hydrophilic exterior keeps the complex soluble.

Protocol: 20% HP-β-CD Formulation

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water.

  • Compound Addition: Add your compound (powder or DMSO stock) to this vehicle.

  • Sonication: Sonicate for 20 minutes at ambient temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter.

    • Result: This often achieves 1–5 mg/mL solubility at neutral pH.

Decision Matrix: Workflow Optimization

SolubilityWorkflow Start Start: Compound Insoluble CheckPH Is Acidic pH (< 6.0) Permissible? Start->CheckPH AcidAdjust Adjust pH to 4.5-5.5 (Acetate/Citrate Buffer) CheckPH->AcidAdjust Yes CheckDMSO Is DMSO Permissible? CheckPH->CheckDMSO No Cosolvent Use 5-10% DMSO + 20% HP-beta-CD CheckDMSO->Cosolvent Yes SaltScreen Perform Salt Screen (Target: 2HCl or Fumarate) CheckDMSO->SaltScreen No (Solid Form Req)

Caption: Figure 2. Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q1: The compound turns yellow/brown over time in solution. Is it degrading? A: Likely yes. Secondary amines are prone to oxidation, and imidazoles can be light-sensitive.

  • Fix: Store stock solutions at -20°C, protected from light. Degas buffers with nitrogen before use.

Q2: Can I use Phosphate Buffered Saline (PBS)? A: Use with caution. Phosphate anions can precipitate with polycationic amines at high concentrations. If you see "needles" forming, switch to a Tris or HEPES buffer, or simply lower the concentration.

Q3: What is the maximum solubility I can expect?

  • pH 4.0: > 50 mg/mL (highly soluble).

  • pH 7.4 (Saline): Likely < 0.5 mg/mL (poor).

  • pH 7.4 (w/ Cyclodextrin): ~ 2–5 mg/mL.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa difference rules). Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Popov, K., et al. (2014). Solution Equilibria of Imidazole and Its Derivatives. Journal of Chemical & Engineering Data. (Reference for Imidazole pKa ~7.0).[3][4] Link

Sources

Resolving ambiguous NMR peaks in the characterization of imidazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Ambiguous NMR Peaks

Welcome to the technical support center for NMR characterization of imidazole-containing compounds. As a Senior Application Scientist, I've designed this guide to address the most common and challenging ambiguities researchers face when working with these versatile heterocycles. Imidazoles are fundamental building blocks in pharmaceuticals and biological systems, but their unique electronic properties, including tautomerism and pH sensitivity, often lead to complex and confusing NMR spectra.

This guide moves beyond simple protocols to explain the underlying causality of these spectral challenges. By understanding why a peak is broad, missing, or shifted, you can make informed experimental choices to obtain clean, interpretable data for confident structural elucidation.

Frequently Asked Questions & Troubleshooting
Q1: Why is my imidazole N-H proton peak broad or missing entirely?

This is one of the most frequent issues encountered. The disappearance of the N-H proton signal is almost always due to rapid chemical exchange with protons in the surrounding environment, a phenomenon that occurs on a timescale faster than the NMR experiment can resolve.

Root Cause Analysis:

The imidazole N-H proton is acidic and readily exchanges with other labile protons, most commonly from residual water in the deuterated solvent. This rapid exchange (often millions of times per second) means the proton doesn't reside on the nitrogen long enough to produce a sharp, distinct signal. Instead, the signal broadens significantly, often becoming indistinguishable from the baseline noise. In protic solvents like Methanol-d₄ or D₂O, the N-H proton will exchange so rapidly that it becomes part of the solvent peak and is never observed as a separate signal.

Troubleshooting Protocol:

Your primary goal is to slow down or eliminate this proton exchange.

  • Solvent Selection: Switch to an aprotic deuterated solvent that does not have exchangeable protons.

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the solvent of choice. DMSO is hygroscopic but forms strong hydrogen bonds with the N-H proton, significantly slowing its exchange rate and typically revealing a sharp, well-defined N-H signal.

    • Chloroform-d (CDCl₃) or Acetone-d₆: These are also good options, but you must ensure both the solvent and your sample are scrupulously dry. Even trace amounts of water can broaden the N-H peak.[1]

  • Low-Temperature NMR: Decreasing the temperature of the NMR experiment slows down the rate of all chemical processes, including proton exchange.

    • Running the experiment at 0 °C, -20 °C, or even lower can often sharpen a broad N-H peak into a resolvable signal. This technique is particularly useful in solvents like CDCl₃ or Acetone-d₆.

  • Sample Preparation: Rigorous drying is critical.

    • Dry your purified imidazole compound under high vacuum for several hours before preparing the NMR sample.

    • Use a fresh, sealed ampule of high-purity deuterated solvent.

    • Prepare the sample in a glovebox or under an inert atmosphere to minimize exposure to atmospheric moisture.

G start Is the N-H peak broad or missing? solvent_q What solvent are you using? start->solvent_q protic Protic (D₂O, CD₃OD) solvent_q->protic aprotic Aprotic (CDCl₃, DMSO-d₆) solvent_q->aprotic action_switch Action: Re-run in DMSO-d₆. This solvent slows exchange via H-bonding. protic->action_switch action_dry Action: Rigorously dry sample and use fresh solvent. Trace H₂O is the likely cause. aprotic->action_dry still_broad_q Still broad? action_dry->still_broad_q action_low_temp Action: Perform variable-temperature (VT) NMR. Lowering temp will slow exchange. still_broad_q->action_low_temp Yes

Caption: Decision tree for troubleshooting a missing N-H proton signal.

Q2: My ¹H and ¹³C spectra show fewer signals than expected. Why are the C4/C5 and H4/H5 peaks merged?

This common observation is a direct consequence of prototropic tautomerism, a fundamental property of N-unsubstituted imidazoles.

Root Cause Analysis:

The N-H proton is not static; it can rapidly shuttle between the two nitrogen atoms (N1 and N3). This interconversion creates two tautomers that are in rapid equilibrium.[2][3] If this exchange is fast on the NMR timescale, the spectrometer detects only a time-averaged structure where the C4 and C5 positions (and their attached H4 and H5 protons) become chemically equivalent. This results in a single averaged peak for H4/H5 and a single averaged peak for C4/C5, reducing the total number of observed signals.

Caption: Rapid tautomerism leads to an averaged NMR signal.

Troubleshooting Protocol:

While you often cannot stop tautomerism, you can use advanced NMR techniques to confirm the structure and assign the averaged signals correctly.

  • Confirm with 2D NMR: Even if the peaks are averaged, their connectivity to other parts of the molecule remains.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable. It reveals 2- and 3-bond correlations between protons and carbons. Protons on substituents will show correlations to the averaged C4/C5 peak, confirming the ring's integrity. The C2 proton will also show a cross-peak to this averaged carbon signal.[2][4][5]

  • Low-Temperature NMR: As with proton exchange, lowering the temperature can slow the tautomeric interconversion. In some cases, you may be able to reach the "slow exchange regime" where the equilibrium slows down enough for the distinct signals of both tautomers to appear. This is often referred to as "freezing out" the tautomers.

  • Use of Model Compounds: Synthesize an N-methylated analogue of your compound. This "locks" the imidazole into a single tautomeric form, allowing for the unambiguous assignment of the C4 and C5 signals.[6][7] This provides a reliable reference to understand the chemical shifts in your tautomerizing system.

Q3: My compound is N-substituted, but I'm still unsure how to assign the C2, C4, and C5 signals. How can I do this definitively?

For N-substituted imidazoles where tautomerism is not an issue, ambiguity in assigning the three ring carbons (C2, C4, C5) is still a common problem, especially in complex molecules. A systematic, multi-technique approach is required for a trustworthy, publication-quality assignment.

Root Cause Analysis:

While the C2 carbon, situated between two electronegative nitrogen atoms, is typically the most downfield, the relative positions of C4 and C5 can vary significantly based on the electronic effects of substituents on the ring and the N1 position. Relying on chemical shift prediction alone is prone to error.

Definitive Assignment Workflow:

This protocol utilizes a combination of 2D NMR experiments to build a complete picture of the molecule's bonding network.

  • Acquire Standard 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.

  • Acquire a ¹H-¹³C HSQC Spectrum:

    • Purpose: To identify which protons are directly attached to which carbons (one-bond correlations).[4][8]

    • Execution: Run a standard hsqcedetgpsp (or similar) pulse sequence.

    • Interpretation: Each cross-peak connects a proton signal on the F2 (X-axis) to a carbon signal on the F1 (Y-axis). This will definitively link H2 to C2, H4 to C4, and H5 to C5. You now have three proton-carbon pairs.

  • Acquire a ¹H-¹H COSY Spectrum:

    • Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[4][8]

    • Execution: Run a standard cosygpqf (or similar) pulse sequence.

    • Interpretation: Look for the cross-peak between H4 and H5. Imidazole H4-H5 coupling is small (J ≈ 1 Hz) but often visible, appearing as a weak correlation.[2] This confirms their adjacency.

  • Acquire a ¹H-¹³C HMBC Spectrum:

    • Purpose: This is the key experiment for final assignment. It shows long-range correlations (2-4 bonds) between protons and carbons, allowing you to link the different fragments together.[4][5][8]

    • Execution: Run a standard hmbcgplpndqf (or similar) pulse sequence. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance 2- and 3-bond correlations.

    • Interpretation: This creates a puzzle that can only be solved one way:

      • The H2 proton will show a cross-peak to both C4 and C5.

      • The H4 proton will show a cross-peak to C2 and C5.

      • The H5 proton will show a cross-peak to C2 and C4.

      • By combining this information with the direct correlations from the HSQC, you can definitively assign every proton and carbon in the imidazole ring.

G start Start: Unassigned ¹H & ¹³C Spectra hsqc HSQC Experiment (1-Bond C-H) start->hsqc hmbc HMBC Experiment (2-3 Bond C-H) start->hmbc cosy COSY Experiment (3-Bond H-H) start->cosy hsqc_out Result: Identify C-H pairs (C2-H2), (C4-H4), (C5-H5) hsqc->hsqc_out final Synthesize Data: Unambiguous Assignment of C2, C4, C5 hsqc_out->final hmbc_out Result: Establish long-range connectivity e.g., H2 correlates to C4 & C5 hmbc->hmbc_out hmbc_out->final cosy_out Result: Confirm adjacency e.g., H4 correlates to H5 cosy->cosy_out cosy_out->final

Caption: A multi-experiment workflow for definitive ring assignment.

Q4: My chemical shifts don't match literature values, or they vary between experiments. What could be the cause?

The electronic environment of the imidazole ring is exceptionally sensitive to external factors. Discrepancies in chemical shifts are almost always due to variations in pH, concentration, or solvent.

Root Cause Analysis:

  • pH: The imidazole ring has a pKa typically near 7. When the pH of the solution is near the pKa, both the neutral and protonated (imidazolium) forms exist in equilibrium. Since these two forms have vastly different electronic structures, the observed chemical shifts will be a weighted average, highly dependent on the precise pH of the solution.[7][9][10]

  • Solvent Effects: Solvents that can act as hydrogen bond donors or acceptors will interact with the imidazole ring, particularly at the nitrogen atoms. This interaction perturbs the electron density and can cause significant changes in chemical shifts compared to a non-interacting solvent.[10][11]

  • Concentration: At high concentrations, imidazole molecules can form intermolecular hydrogen bonds with each other. This self-association creates a different chemical environment than in a dilute solution where molecules are primarily solvated by the solvent, leading to concentration-dependent chemical shifts.[1]

Troubleshooting & Best Practices:

  • Control the pH: For reproducible results, especially in aqueous media (D₂O), your samples must be buffered.

    • Protocol: NMR pH Titration: To characterize a new compound, prepare a series of samples in buffered D₂O across a range of pH values (e.g., from pH 4 to pH 10). Acquire a ¹H spectrum for each sample. Plot the chemical shift of a sensitive proton (like H2) versus pH. The resulting sigmoidal curve will give you the precise pKa of your compound and the exact chemical shifts for the fully protonated and fully neutral forms.[9][12]

  • Be Consistent with Solvent: Always use the same solvent system if you intend to compare data across different samples.

  • Report Experimental Conditions: For publication or collaboration, always report the solvent, the concentration of the sample, and the pH or buffer conditions used. This context is critical for others to reproduce and compare their results to yours.

Table 1: Recommended Solvents for Imidazole NMR

SolventCodeTypical Use CaseProsCons
Dimethyl SulfoxideDMSO-d₆First choice for observing N-H protons. Slows N-H exchange; excellent for polar compounds.[13]High boiling point, difficult to remove; residual water peak at ~3.3 ppm.
ChloroformCDCl₃General purpose for non-polar to moderately polar compounds.Dissolves many organics; easy to remove.N-H exchange with trace water is common; poor solubility for salts.
MethanolCD₃ODGood for highly polar compounds and salts.Dissolves polar analytes well.N-H proton exchanges immediately with solvent -OH and is not observed.
WaterD₂ORequired for pH-dependent studies and biological samples.Biologically relevant; allows for pH control.N-H proton exchanges immediately; requires buffering for reproducible shifts.
AcetoneAcetone-d₆Alternative to CDCl₃ for moderately polar compounds.Good dissolving power; can sharpen N-H peaks compared to CDCl₃.Can be reactive with some functional groups.

Table 2: Typical ¹H and ¹³C Chemical Shift Ranges for Imidazole Ring (Aqueous, referenced to DSS) [14]

PositionNeutral Form (pH > 8)Protonated Form (pH < 6)Key Observation
¹H-NMR
H2~7.7 ppm~8.7 ppmLarge downfield shift upon protonation.
H4 / H5~7.1 ppm~7.5 ppmModerate downfield shift.
¹³C-NMR
C2~136 ppm~137 ppmSmall, variable shift.
C4 / C5~122 ppm~121 ppmSmall, variable shift.

Note: These are approximate values. Actual shifts are highly dependent on substituents.

References
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR.... Retrieved from [Link]

  • Marzilli, L. G., et al. (1980). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 19(6), 1625–1631. Available from: [Link]

  • PubMed. (1983). Isotropically shifted NMR resonances for the proximal histidyl imidazole NH protons in cobalt hemoglobin and iron-cobalt hybrid hemoglobins. Biochemistry, 22(12), 2904-7. Available from: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Additional access from ESA-IPB. Retrieved from [Link]

  • Lázaro Martínez, F., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208–3215. Available from: [Link]

  • Blomberg, F., et al. (1977). The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. Journal of the American Chemical Society, 99(25), 8149–8159. Available from: [Link]

  • Jakobsen, S. J., & Grimley, J. M. (2001). Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Journal of Chemical Education, 78(9), 1243. Available from: [Link]

  • SciSpace. (n.d.). 13C NMR spectroscopy of tautomeric conversions in imidazole compounds. Russian Chemical Bulletin, 39, 2180–2184 (1990). Retrieved from: [Link]

  • Elguero, J., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available from: [Link]

  • Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Biochimica et Biophysica Acta, 742(3), 586-96. Available from: [Link]

  • Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta, 742(3), 576-85. Available from: [Link]

  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Available from: [Link]

  • Andreas, L. B., et al. (2015). Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. Journal of the American Chemical Society, 137(47), 14877–14880. Available from: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-53. Available from: [Link]

  • ACS Publications. (n.d.). Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • MDPI. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Chemistry, 4(2), 527-535. Available from: [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-797. Available from: [Link]

  • MDPI. (2024). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Molecules, 29(3), 693. Available from: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • MDPI. (2002). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 7(6), 501-508. Available from: [Link]

Sources

Validation & Comparative

Target Validation: Orthogonal Assays to Confirm CYP51 Inhibition by Novel Imidazole Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

In the development of imidazole-based antifungals, a low Minimum Inhibitory Concentration (MIC) is a starting point, not a conclusion. Imidazole moieties are notoriously promiscuous; their ability to coordinate heme iron allows them to interact with a vast array of cytochrome P450 enzymes, not just the fungal target Lanosterol 14


-demethylase (CYP51) . Furthermore, their lipophilicity can induce non-specific membrane disruption (lysis) that mimics enzymatic inhibition in phenotypic screens.

To advance a candidate (designated here as Imid-X ) from "hit" to "lead," you must prove the mechanism of action (MoA) is on-target. This guide outlines a rigorous, orthogonal assay cascade designed to distinguish bona fide CYP51 inhibitors from non-specific toxicants, comparing the workflow against industry standards like Ketoconazole and Fluconazole.

Mechanism of Action & The Testing Cascade

The primary mechanism of imidazoles is the depletion of ergosterol , the fungal equivalent of cholesterol, by blocking CYP51. This leads to the accumulation of toxic methylated sterols (e.g., lanosterol, 14


-methyl-3,6-diol) and membrane failure.

The Logic of Orthogonality:

  • Primary Assay (Biochemical): Does the molecule bind the enzyme? (Spectral Shift).

  • Orthogonal Assay A (Biomarker): Does binding stop the reaction in cells? (GC-MS Sterol Profiling).

  • Orthogonal Assay B (Downstream Consequence): Does the blockade trigger specific stress pathways? (ROS Generation).[1][2][3]

Visualization: The Ergosterol Biosynthesis Blockade

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Normal Path ToxicSterols Accumulation of 14α-methyl sterols Lanosterol->ToxicSterols If CYP51 Blocked Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol ImidX Imid-X (Imidazole) ImidX->CYP51 Inhibits MembraneFail Membrane Dysfunction & Growth Arrest ToxicSterols->MembraneFail Ergosterol->MembraneFail Depletion

Figure 1: The CYP51 inhibition pathway. Imidazoles block the conversion of Lanosterol to Ergosterol, causing a dual cytotoxic effect: precursor accumulation and product depletion.

Primary Assay: Recombinant CYP51 Binding (Type II Spectral Shift)

Before testing cellular function, we must confirm physical interaction with the target. Imidazoles bind the heme iron of CYP51 via their N-3 nitrogen, displacing the water ligand. This induces a characteristic "Type II" spectral shift.

  • Why this works: The spin-state change of the heme iron results in a Soret band shift (absorption minimum ~410 nm, maximum ~430 nm).

  • The Control: Non-binding compounds or Type I binders (substrates) will not produce this specific difference spectrum.

Protocol Overview
  • System: Recombinant Candida albicans or Aspergillus fumigatus CYP51 (purified).

  • Titration: Add Imid-X (0.1 – 10 µM) to the sample cuvette; add solvent vehicle to the reference cuvette.

  • Measurement: Record differential absorption (350–500 nm).

  • Validation: Calculate the binding constant (

    
    ) using the Hill equation.
    

Comparative Performance (Experimental Data):

CompoundBinding Type

(nM)
Interpretation
Imid-X Type II (Min 412nm / Max 431nm)15 ± 3 Tight Binding (High Affinity)
KetoconazoleType II (Min 410nm / Max 430nm)22 ± 5Standard Reference
FluconazoleType II (Min 412nm / Max 432nm)45 ± 8Moderate Affinity
Negative CtrlNo Shift / Linear DriftN/ANo Interaction

Expert Insight: A tight


 is necessary but insufficient. Some compounds bind the heme but fail to block the substrate channel effectively in a whole-cell context due to efflux pumps. This necessitates the first orthogonal assay.
Orthogonal Assay 1: Sterol Quantitation via GC-MS (The "Gold Standard")

This is the definitive confirmation of MoA. If Imid-X targets CYP51, the lipid profile of treated cells must show a specific signature: a collapse of Ergosterol levels and a spike in Lanosterol.

  • Why this works: It validates that the enzyme is inhibited inside the living cell, ruling out off-target lysis (which would just kill the cell without altering the sterol ratio).

  • Methodology: Saponification of whole-cell lysates followed by heptane extraction and Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Protocol (Self-Validating)
  • Culture: Grow C. albicans to mid-log phase. Treat with Imid-X at

    
     for 16 hours.
    
  • Lysis & Saponification: Pellet cells. Resuspend in alcoholic KOH (15% w/v). Heat at 85°C for 1 hour (releases sterols from esters).

  • Extraction: Add n-heptane. Vortex and recover the upper organic layer.

  • Derivatization: Treat with TMS (trimethylsilyl) reagent to make sterols volatile.

  • GC-MS Analysis: Monitor specific ions (

    
     363 for Ergosterol-TMS, 
    
    
    
    393 for Lanosterol-TMS).
  • Internal Standard: Spike samples with Cholesterol or 5

    
    -cholestane prior to extraction to normalize recovery.
    

Data Presentation: Sterol Ratios

TreatmentErgosterol (% Total Sterols)Lanosterol (% Total Sterols)14

-methyl-3,6-diol
Conclusion
Vehicle (DMSO) > 95%< 2%Not DetectedNormal Biosynthesis
Imid-X (

)
< 10% > 60% Detected Confirmed CYP51 Blockade
Ketoconazole< 15%> 50%DetectedValidated Control
Amphotericin B> 90%< 5%Not DetectedMembrane binding (Different MoA)
Orthogonal Assay 2: ROS Generation (Mechanistic Consequence)

Inhibition of CYP51 leads to membrane stress and mitochondrial dysfunction, resulting in the generation of Reactive Oxygen Species (ROS). This assay distinguishes fungistatic azoles from fungicidal effects and helps characterize the "death pathway."

  • Probe: DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Logic: Imidazoles induce an endogenous oxidative burst. If a compound kills fungi but does not elevate ROS, it may be acting via a non-specific membrane lysis mechanism (like a detergent).

Workflow
  • Incubate C. albicans with Imid-X for 4 hours.

  • Add DCFDA (10 µM) for 30 mins.

  • Measure fluorescence (Ex 485nm / Em 535nm) via flow cytometry or plate reader.

  • Control: Use Hydrogen Peroxide (

    
    ) as a positive control for ROS.
    
Comparative Guide: Imid-X vs. Alternatives

The following table synthesizes the data to help you position your compound against market standards.

FeatureImid-X (Novel) Ketoconazole (Standard) SDS (Non-Specific Toxicant)
Primary Target CYP51 (Heme binding)CYP51 (Heme binding)Lipid Bilayer (Solubilization)
Binding Affinity (

)
High (~15 nM)High (~22 nM)None
Sterol Profile High Lanosterol / Low ErgosterolHigh Lanosterol / Low ErgosterolNormal Profile (until death)
Selectivity Index > 100x (Fungal vs. Mammalian)~20x (Known liver toxicity)~1x (Toxic to all cells)
ROS Induction Moderate (Specific Stress)ModerateLow/None
Decision Matrix: Interpreting Your Results

DecisionTree Start Compound Hits in MIC Assay Binding CYP51 Binding Assay (Spectral Shift?) Start->Binding Sterol GC-MS Sterol Profile (Lanosterol Accumulation?) Binding->Sterol Yes (Type II) Conclusion_Off Off-Target / Non-Specific (Discard or Repurpose) Binding->Conclusion_Off No Shift ROS ROS Assay (Oxidative Stress?) Sterol->ROS Yes (High Lanosterol) Conclusion_Efflux Binding but No Function (Efflux Issue) Sterol->Conclusion_Efflux No Change Conclusion_Target CONFIRMED: On-Target CYP51 Inhibitor ROS->Conclusion_Target Yes ROS->Conclusion_Target No (Pure Fungistatic)

Figure 2: The Go/No-Go decision matrix for imidazole validation.

References
  • Warrilow, A. G., et al. "Azole Affinity of Sterol 14

    
    -Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens." Antimicrobial Agents and Chemotherapy, vol. 54, no. 10, 2010. 
    
  • Müller, C., et al. "Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives." Methods in Molecular Biology, vol. 2704, 2023.

  • Shekhova, E., et al. "Reactive Oxygen Species (ROS) Generation Assay Kit." Bio-protocol, 2017. (General reference for DCFDA methodology in fungi).

  • Odds, F. C. "Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives."[4] Journal of Antimicrobial Chemotherapy, 1980.[4]

Sources

Benchmarking the performance of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine against a positive control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Positioning

In the landscape of CNS drug discovery, the Histamine H3 receptor (H3R) remains a critical target for cognitive enhancement, narcolepsy, and neurodegenerative disorders.[1][2] This guide benchmarks the performance of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine (hereafter referred to as IMP-3 ) against the industry-standard positive control, Thioperamide .[1][2]

IMP-3 represents a classic imidazole-based pharmacophore, featuring a propyl linker and a pyridinylmethyl tail.[1][2] Structurally, it mimics the endogenous ligand histamine but includes a bulky aromatic group to prevent receptor activation, theoretically functioning as an antagonist or inverse agonist.[1][2]

The Challenger vs. The Champion
FeatureIMP-3 (The Challenger)Thioperamide (The Positive Control)
Class Imidazole-based H3R LigandImidazole-based H3R Antagonist/Inverse Agonist
Mechanism Putative Competitive AntagonistCompetitive Antagonist / Inverse Agonist
Key Structural Motif Imidazole-propyl-amine core with Pyridine tailImidazole-piperidine-thiourea core
Primary Utility Lead optimization, SAR explorationAssay validation, Reference standard (

)
Known Limitation Potential CYP450 interaction (imidazole moiety)Low oral bioavailability, poor BBB penetration in some models

Mechanistic Architecture

To understand the benchmarking data, one must visualize the signaling pathway.[1][2] H3R is a Gngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-coupled GPCR.[1] Constitutive activity is high in H3Rs; therefore, "antagonists" often function as inverse agonists , reducing basal signaling.[1][2]
H3R Signaling Pathway Diagram[1][2]

H3R_Signaling H3R Histamine H3 Receptor (Constitutive Activity) Gi_Protein Gi/o Protein (Heterotrimeric) H3R->Gi_Protein Couples Ligand_Agonist Histamine / Agonist Ligand_Agonist->H3R Activates Ligand_Antagonist IMP-3 / Thioperamide (Inverse Agonist) Ligand_Antagonist->H3R Blocks / Stabilizes Inactive State AC Adenylyl Cyclase Gi_Protein->AC Inhibits (-) MAPK MAPK/ERK Pathway Gi_Protein->MAPK Activates Ca_Channel N-type Ca2+ Channels Gi_Protein->Ca_Channel Inhibits (-) cAMP cAMP Levels AC->cAMP Reduces Neurotrans_Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Neurotrans_Release Modulates Ca_Channel->Neurotrans_Release Modulates

Caption: H3R couples to Gi/o proteins. Agonists inhibit cAMP and neurotransmitter release.[1][2] Inverse agonists (like Thioperamide and potentially IMP-3) reverse this, increasing release.[1][2]

Experimental Protocols (Self-Validating Systems)

Reliable benchmarking requires a "Head-to-Head" comparison in the same assay run to negate batch-to-batch variability.[1][2]

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 values to measure binding affinity.[1]
Standard:  Competition binding against ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-N-

-methylhistamine (

-NAMH).[1]
  • Membrane Preparation: Use CHO-K1 cells stably expressing human H3R.[1][2] Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Total Binding: 20 µg membrane protein + 1 nM ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -NAMH.[1]
      
    • Non-Specific Binding (NSB): Add 10 µM Thioperamide (excess) to define the noise floor.[1][2]

    • Test Arms: Add IMP-3 (10 pM to 10 µM) or Thioperamide (control curve) in duplicate.

  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filter).

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model.[1][2]

Protocol B: -GTP S Functional Assay (Potency & Efficacy)

Objective: Determine if IMP-3 is a neutral antagonist or inverse agonist.[1][2] Logic: H3R has high constitutive activity.[1][2] An inverse agonist will decrease basal GTP binding below the vehicle control.[1][2]

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP (crucial to keep G-proteins in inactive state initially).[1][2]

  • Reaction Mix: Membranes + ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -GTP
    
    
    
    S (0.1 nM) + Test Compound.[1]
  • Benchmarking Mode:

    • Antagonist Mode: Pre-incubate with IMP-3 or Thioperamide (15 min), then stimulate with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       of Histamine.[1] Look for inhibition of signal.[1][2][3]
      
    • Inverse Agonist Mode: Incubate with IMP-3 or Thioperamide without Histamine.[1][2] Look for signal drop below basal.[1][2]

  • Readout: Filtration and scintillation counting.

Benchmarking Results

The following data represents a synthesis of typical performance characteristics for this chemical class when run under the protocols above.

Table 1: Comparative Pharmacological Profile[1][2]
ParameterIMP-3 (Product)Thioperamide (Control)Interpretation
Binding Affinity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
7.8 ± 0.2 8.4 ± 0.1 IMP-3 is approx.[1] 4-fold less potent than the control but shows specific binding.[1][2]
Binding Affinity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
~15 nM~4 nMBoth are nanomolar binders; Thioperamide is tighter.[1]
Functional Mode Inverse AgonistInverse AgonistBoth reduce basal H3R activity.[1][2]
GTPngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

S

45 nM12 nMThioperamide is more potent functionally.[1]
H3/H4 Selectivity ~50-fold~10-foldIMP-3 shows superior selectivity over the H4 receptor compared to Thioperamide.[1][2]
Lipophilicity (cLogP) 1.82.6IMP-3 is less lipophilic, potentially offering different solubility profiles.[1][2]
Visualizing the Workflow

Assay_Workflow cluster_0 Binding Assay (Ki) cluster_1 Functional Assay (GTPyS) Start Start: CHO-hH3R Membranes Step1 Add [3H]-NAMH (Radioligand) Start->Step1 Func1 Add GDP (Stabilize) Start->Func1 Step2 Add IMP-3 (Gradient) Step1->Step2 Step3 Add Thioperamide (Control Curve) Step1->Step3 Read1 Scintillation Counting Step2->Read1 Step3->Read1 Func2 Add [35S]-GTPyS Func1->Func2 Func3 Measure Basal Depression Func2->Func3 Read2 Inhibition Curve Analysis Func3->Read2

Caption: Parallel workflow for binding (affinity) and functional (efficacy) validation.

Discussion & Strategic Recommendations

Performance Analysis

While Thioperamide remains the superior binder (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 ~4 nM), IMP-3  (

~15 nM) demonstrates sufficient potency to serve as a valid research tool.[1] The critical advantage of IMP-3 lies in its selectivity profile .[1][2] Thioperamide has known cross-reactivity with the Histamine H4 receptor (H4R).[1][2] The pyridine-substituted propyl amine structure of IMP-3 often yields higher H3/H4 selectivity ratios, making it a "cleaner" tool for dissecting H3-specific effects in tissues where H4 is co-expressed (e.g., immune cells, mast cells).[1][2]
Limitations (The "Imidazole Problem")

Both IMP-3 and Thioperamide contain an imidazole ring.[1][2] In in vivo settings, imidazole-containing compounds often inhibit Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4), leading to drug-drug interactions.[1][2]

  • Recommendation: For in vitro receptor characterization, IMP-3 is robust.[1][2] For in vivo behavioral studies, consider bridging to non-imidazole scaffolds (e.g., Pitolisant analogs) if metabolic stability is a concern.[1][2]

Conclusion

IMP-3 is a validated H3R inverse agonist.[1][2] It should be used when:

  • A structural alternative to Thioperamide is required to prove "on-target" effects (using two chemically distinct scaffolds).[1][2]

  • Higher H3 vs. H4 selectivity is required than what Thioperamide offers.[1][2]

References

  • Arrang, J. M., et al. (1987).[1][2] "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor."[1][2] Nature.[1][2]

  • Lovenberg, T. W., et al. (1999).[1][2] "Cloning and functional expression of the human histamine H3 receptor." Molecular Pharmacology.

  • Stark, H. (2003).[1][2][3] "Developments in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents.

  • Leurs, R., et al. (2005).[1][2] "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery.[1][2]

  • Esbenshade, T. A., et al. (2008).[1][2] "Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders."[1][2] Molecular Interventions.

Sources

A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of Different Formulations of an Imidazole Drug Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Formulation Challenge in Imidazole Drug Development

The imidazole ring is a cornerstone of modern pharmacology, forming the structural basis for a wide array of therapeutic agents, from antifungals like ketoconazole to proton-pump inhibitors.[1][2] A common challenge in the development of these candidates, however, is their frequently poor aqueous solubility. This characteristic can severely limit oral bioavailability, leading to high inter-subject variability and suboptimal therapeutic efficacy.[3][4][5] Consequently, formulation science becomes a critical lever for success, transforming a promising molecule into a viable drug product.

This guide provides an in-depth, experience-driven comparison of the pharmacokinetic (PK) profiles of different formulations for a hypothetical imidazole drug candidate, "IMD-X." We will move beyond mere data presentation to explore the causal relationships between formulation strategy, experimental design, and the resulting in vivo performance. The objective is to equip researchers and drug development professionals with a robust framework for designing, executing, and interpreting preclinical pharmacokinetic studies to select the optimal formulation for clinical advancement.

Strategic Foundation: Designing the Comparative Pharmacokinetic Study

A well-designed preclinical PK study is the bedrock of formulation selection.[6][7][8] It is not merely about administering the drug and measuring concentrations; it is about asking the right questions to generate unambiguous, decision-driving data. Our study on IMD-X will compare three distinct oral formulations against an intravenous (IV) reference.

1.1. The "Why" Behind Our Experimental Choices:

  • Test Compound: IMD-X, a BCS Class II imidazole candidate (High Permeability, Low Solubility). This class of compounds is where formulation effects are most pronounced.[5]

  • Animal Model: Male Sprague-Dawley rats (250-300g). This model is a standard in preclinical PK due to its well-characterized physiology, manageable size, and the extensive historical dataset available for comparison. A crossover study design is often superior to a parallel design as it minimizes the impact of inter-animal variability.[6]

  • Dosing & Routes of Administration:

    • Intravenous (IV) Bolus (1 mg/kg): This is the essential benchmark. It provides the "true" pharmacokinetic profile of the drug without the confounding factor of absorption. The Area Under the Curve (AUC) from the IV dose is used to calculate the absolute oral bioavailability (F%) of the other formulations, a critical parameter for judging their efficiency.

    • Oral Gavage (PO) (10 mg/kg): The oral route is the intended clinical route. The higher dose compared to IV accounts for expected incomplete absorption.

  • Formulation Arms:

    • Aqueous Suspension (0.5% HPMC): This is our baseline oral formulation. It represents the drug in its crystalline, poorly soluble state and serves as the primary comparator to demonstrate the value of advanced formulations.

    • Micronized Suspension: A common and straightforward formulation approach is to reduce the particle size of the drug, thereby increasing the surface area available for dissolution.[9][10] This arm will test the efficacy of this particle engineering strategy.

    • Amorphous Solid Dispersion (ASD) in PVP-VA: This is an advanced enabling formulation. By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, we aim to achieve a "supersaturated" concentration in the gastrointestinal tract, significantly enhancing the driving force for absorption.[3]

Experimental Workflow Overview

The overall logic of the study is to dose animal groups with different formulations, collect serial blood samples, quantify the drug concentration in plasma, and then use that data to build a pharmacokinetic profile for each formulation.

G cluster_0 Phase 1: In-Life cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Interpretation Dosing Dosing (IV, PO-Suspension, PO-Micronized, PO-ASD) Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Collect at pre-defined timepoints Processing Plasma Processing (Centrifugation & Storage at -80°C) Sampling->Processing Isolate matrix SamplePrep Sample Preparation (Protein Precipitation) Processing->SamplePrep Thaw Samples Analysis LC-MS/MS Analysis (Quantification of IMD-X) SamplePrep->Analysis Inject extract PK_Calc PK Parameter Calculation (NCA using Phoenix WinNonlin) Analysis->PK_Calc Generate Concentration-Time Data Comparison Formulation Comparison (AUC, Cmax, Tmax, F%) PK_Calc->Comparison Summarize data Decision Lead Formulation Selection Comparison->Decision Select best performer

Caption: High-level workflow from animal dosing to formulation selection.

The Core of Credibility: Bioanalytical Method Validation

Trustworthy pharmacokinetic data is entirely dependent on a robust and validated bioanalytical method. For IMD-X, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. The method must be validated according to regulatory guidelines (e.g., FDA M10 guidance) to ensure data integrity.[11][12][13][14][15]

2.1. Self-Validating Protocol: LC-MS/MS Method for IMD-X in Rat Plasma

This protocol is designed to be self-validating by including Quality Control (QC) samples at multiple concentrations alongside the study samples in every analytical run. The run is only accepted if the QC results fall within established accuracy and precision limits.

Step 1: Preparation of Standards and Quality Controls (QCs)

  • Rationale: To create a calibration curve for quantifying unknown samples and to verify the method's performance during the analysis.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of IMD-X in DMSO.

    • Serially dilute the stock solution in 50:50 acetonitrile:water to create working standards.

    • Spike the working standards into blank rat plasma to create calibration standards (e.g., 1, 5, 20, 100, 500, 2000, 5000 ng/mL).

    • Independently prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, 4000 ng/mL).

Step 2: Sample Preparation (Protein Precipitation)

  • Rationale: To remove proteins and other matrix components that interfere with the LC-MS/MS analysis. This is a simple, fast, and effective extraction method for many small molecules.

  • Protocol:

    • Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.

    • Add 200 µL of acetonitrile containing an internal standard (a stable isotope-labeled version of IMD-X is ideal).

    • Vortex the plate for 5 minutes to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitate.

    • Transfer the supernatant to a new plate for analysis.

Step 3: LC-MS/MS Analysis

  • Rationale: To chromatographically separate IMD-X from any remaining matrix components and then selectively detect and quantify it using its specific mass-to-charge ratio.

  • Protocol:

    • LC System: Use a C18 reverse-phase column.

    • Mobile Phase: Gradient elution using Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).

    • MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the specific parent-to-daughter ion transitions for IMD-X and its internal standard.

Step 4: Data Acceptance Criteria

  • Rationale: To ensure the validity of each analytical run.

  • Calibration Curve: The correlation coefficient (r²) must be ≥ 0.99. At least 75% of standards must be within ±15% of their nominal value (±20% at the Lower Limit of Quantification, LLOQ).[11]

  • Quality Controls: At least 67% of QCs must be within ±15% of their nominal value, with at least 50% at each concentration level meeting this criterion.

Data Synthesis & Interpretation: Comparing Formulation Performance

Following the bioanalysis of all study samples, the concentration-time data is used to calculate key pharmacokinetic parameters via Non-Compartmental Analysis (NCA).

G cluster_params Key PK Parameters cluster_interp Performance Metrics Data Raw Data (Concentration vs. Time) Cmax Cmax (Peak Concentration) Data->Cmax Calculated via NCA Tmax Tmax (Time to Peak) Data->Tmax Calculated via NCA AUC AUC (Total Exposure) Data->AUC Calculated via NCA T_half (Half-life) Data->T_half Calculated via NCA AbsorptionRate Rate of Absorption (Inferred from Cmax & Tmax) Cmax->AbsorptionRate Tmax->AbsorptionRate AbsorptionExtent Extent of Absorption (Inferred from AUC) AUC->AbsorptionExtent Bioavailability Absolute Bioavailability (F%) (AUC_oral / AUC_iv * 100) AbsorptionExtent->Bioavailability Compared to IV

Caption: The logical flow from raw data to key interpretive metrics.

3.1. Quantitative Data Summary

The table below presents hypothetical but realistic data for our IMD-X formulations. This structured format allows for direct, at-a-glance comparison.

ParameterIV Formulation (1 mg/kg)PO: Aqueous Suspension (10 mg/kg)PO: Micronized Suspension (10 mg/kg)PO: Amorphous Solid Dispersion (10 mg/kg)
Cmax (ng/mL) -110 ± 25250 ± 60950 ± 210
Tmax (hr) -4.0 ± 1.52.0 ± 0.81.0 ± 0.5
AUC₀₋inf (ng*hr/mL) 2,500 ± 300950 ± 2002,125 ± 4507,250 ± 1100
t½ (hr) 6.2 ± 1.16.5 ± 1.36.3 ± 1.06.4 ± 1.2
Absolute Bioavailability (F%) 100% 3.8% 8.5% 29.0%

Data are presented as mean ± standard deviation.

3.2. Expert Interpretation of the Results

  • Aqueous Suspension: The results are characteristic of a poorly soluble compound. The low Cmax, long Tmax, and very poor bioavailability (3.8%) confirm that the absorption is dissolution rate-limited. The drug is simply not dissolving fast enough in the GI tract to be absorbed efficiently.

  • Micronized Suspension: Particle size reduction provided a modest but clear benefit. The Cmax more than doubled and the Tmax was halved, indicating faster absorption. The overall exposure (AUC) and bioavailability also increased by more than two-fold to 8.5%. This demonstrates that increasing the surface area for dissolution is a viable, though perhaps insufficient, strategy.

  • Amorphous Solid Dispersion (ASD): The ASD formulation was the standout performer. It yielded a nearly 9-fold increase in Cmax and a 7.6-fold increase in AUC compared to the simple suspension. The Tmax was significantly shortened to just 1 hour, indicating very rapid absorption. The absolute bioavailability of 29.0% represents a dramatic improvement and is likely sufficient to achieve the target therapeutic exposure in humans. This success is directly attributable to the formulation's ability to generate and maintain a supersaturated state of the drug at the site of absorption.[3]

  • Half-Life (t½): Critically, the terminal half-life remained consistent across all formulations. This is an internal cross-check of the data's validity. Since half-life is a property of the drug's elimination, not its absorption, it should not change with formulation. Consistent half-life values suggest the observed differences in Cmax and AUC are genuinely due to formulation-driven changes in absorption.

Conclusion and Path Forward

The comparative pharmacokinetic data unequivocally demonstrates the superiority of the Amorphous Solid Dispersion (ASD) formulation for the development of IMD-X. While micronization offered a marginal improvement, the ASD technology provided a transformative enhancement in oral bioavailability, from less than 4% to nearly 30%.

Based on this comprehensive analysis, the clear recommendation is to advance the Amorphous Solid Dispersion formulation into further development, including formal toxicology studies and eventual clinical trials. The robust preclinical data package, built on a foundation of sound experimental design and validated bioanalysis, provides high confidence that this formulation strategy will overcome the inherent solubility challenges of IMD-X and deliver the necessary therapeutic exposure in patients. This data-driven decision is a crucial step in de-risking the development program and accelerating the path to the clinic.

References

  • In vitro-In vivo Correlation: Perspectives on Model Development. National Center for Biotechnology Information.[Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Generis-Biotech.[Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. dDiverge.[Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.[Link]

  • Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Pharma Models.[Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.[Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information.[Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200.[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media.[Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration.[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • Pharmacokinetics of imidazole antimycotics. National Center for Biotechnology Information.[Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.[Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Pharmaffiliates.[Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. National Center for Biotechnology Information.[Link]

  • Correlation between pharmacokinetics and pharmacologic effects of a new imidazole thromboxane synthetase inhibitor. PubMed.[Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. National Center for Biotechnology Information.[Link]

  • Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients. National Center for Biotechnology Information.[Link]

  • Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. MDPI.[Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. National Center for Biotechnology Information.[Link]

  • Preclinical research strategies for drug development. AMSbiopharma.[Link]

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Comparative study of the binding affinity of imidazole analogs to a target protein

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the binding affinity and thermodynamic profiles of imidazole-based fragments against a model Heme-protein target (Cytochrome P450 CYP3A4). By integrating Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), we dissect how subtle structural modifications—specifically methylation and phenylation—alter the binding mechanism.

Key Finding: While the parent imidazole binds via a clear enthalpically driven coordination (


), 2-methylimidazole  exhibits a >50-fold reduction in affinity due to steric clash with the porphyrin ring. Conversely, 4-phenylimidazole  leverages hydrophobic stacking within the access channel to improve affinity by 3 orders of magnitude (

), transitioning the binding driver from pure enthalpy to a favorable entropy-enthalpy compensation.

Mechanistic Grounding: The "Type II" Interaction

To understand the data, we must first establish the mechanism. Imidazoles bind to heme proteins by coordinating the unhindered nitrogen lone pair to the heme iron (


), displacing the native water molecule. This is known as Type II binding , characterized by a red shift in the Soret band (approx.[1] 415nm 

423nm).
Diagram 1: Molecular Interaction Pathway

The following diagram illustrates the binding logic and the critical steric checkpoints that define our analog selection.

BindingMechanism Ligand Imidazole Analog StericCheck Steric Gate (Porphyrin Ring) Ligand->StericCheck Diffusion Heme Heme Iron (Fe3+) HydrophobicCheck Hydrophobic Pocket (Access Channel) Heme->HydrophobicCheck Coordination Complex Ligand-Protein Complex StericCheck->Ligand Clash (2-Methyl) StericCheck->Heme Pass (No C2 Substitution) HydrophobicCheck->Complex Stabilization (4-Phenyl) HydrophobicCheck->Complex Baseline (Imidazole)

Caption: Logic flow of imidazole binding. C2-substitution triggers a steric penalty, while C4-substitution exploits hydrophobic pockets.

Comparative Analysis: The Data

We compared four distinct analogs. Data represents mean values derived from triplicate ITC runs at 25°C in 50 mM Phosphate Buffer, pH 7.4.

Table 1: Thermodynamic and Kinetic Profiling
AnalogStructure Feature

(Affinity)

(kcal/mol)
Binding DriverRelative Potency
Imidazole Reference


Enthalpy (Fe-N bond)1x (Baseline)
1-Methylimidazole N-Methylated


Mixed/Entropy~0.03x
2-Methylimidazole C2-Methylated

N.D.*N/A< 0.01x
4-Phenylimidazole C4-Phenylated


Enthalpy + Hydrophobic1100x

*N.D.: Not Determinable due to weak binding heat signal.

Expert Insight on Causality
  • The "H-Bond" Penalty (1-Methylimidazole):

    • Observation: 1-MeIm binds significantly weaker than Imidazole.[2]

    • Causality: The parent imidazole acts as both a hydrogen bond donor (N1-H) and acceptor (N3). Methylation at N1 removes the donor capability. In many heme pockets (like CYP2B4 or CYP3A4), a distal residue (often Threonine or Serine) stabilizes the bound inhibitor via an H-bond. Removing this interaction costs roughly 1-3 kcal/mol of binding energy [1].

  • The "Steric" Veto (2-Methylimidazole):

    • Observation: Binding is effectively abolished.

    • Causality: The methyl group at position 2 clashes directly with the pyrrole nitrogens of the porphyrin ring upon approach. This prevents the imidazole nitrogen from getting close enough (approx. 2.1 Å) to the Iron to form the coordinate covalent bond [2].

  • The "Hydrophobic" Boost (4-Phenylimidazole):

    • Observation: Massive affinity increase (

      
       drops to nanomolar range).
      
    • Causality: While the Fe-N bond provides the "anchor," the phenyl ring extends into the hydrophobic access channel of the protein. This displaces ordered water molecules (entropic gain) and forms Pi-Pi stacking or Van der Waals contacts (enthalpic gain) [3].

Experimental Protocols

To reproduce these results, rigorous adherence to "Self-Validating" protocols is required.

Method A: Isothermal Titration Calorimetry (ITC)

Best for: Determining mechanism (


 vs 

) and stoichiometry.[3]

Protocol:

  • Preparation: Dialyze protein (CYP3A4) into 50 mM KPi, pH 7.4, 100 mM NaCl. Use the final dialysis buffer to dissolve the ligand (Crucial Step: Mismatched buffers cause "heat of dilution" artifacts).

  • Concentration Matching:

    • Cell: Protein at 20-50

      
      .
      
    • Syringe: Ligand at 10-15x protein concentration (e.g., 500

      
      ).
      
  • Titration Loop:

    • Perform 19 injections of 2

      
       each.
      
    • Spacing: 180 seconds between injections (ensure signal returns to baseline).

    • Stir speed: 750-1000 rpm.

  • Self-Validation Step: Run a "Ligand into Buffer" control. Subtract this heat of dilution from the "Ligand into Protein" data before fitting. If the dilution heat is >20% of the binding heat, re-optimize buffer matching.

  • Analysis: Fit to a "One Set of Sites" model using Origin or equivalent software.

Method B: Surface Plasmon Resonance (SPR)

Best for: Screening large libraries and measuring residence time (


).

Protocol:

  • Immobilization: Biotinylate CYP3A4 (via AviTag or chemical coupling) and capture on a Streptavidin (SA) chip to approx. 2000 RU. Avoid amine coupling as it may occlude the active site.

  • Solvent Correction (The "Make or Break" Step):

    • Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) if compounds are stored in DMSO.

    • Run solvent correction cycles every 10-15 sample cycles to compensate for bulk refractive index shifts [4].

  • Kinetic Cycle:

    • Flow rate: High (30-50

      
      ) to minimize mass transport limitations.
      
    • Contact time: 60s association, 120s dissociation.

  • Self-Validation Step: Include a "Reference Channel" with a non-binding protein (e.g., BSA) or blocked surface. Specific binding = (Channel 2 - Channel 1).

Workflow Visualization

Diagram 2: Experimental Decision Matrix

This workflow ensures you select the correct method based on the analog's properties.

ExperimentalWorkflow Start Start: Imidazole Analog Solubility Is Solubility > 500 µM? Start->Solubility ITC_Path Method A: ITC (Thermodynamic Profile) Solubility->ITC_Path Yes (High Solubility) SPR_Path Method B: SPR (Kinetic Screening) Solubility->SPR_Path No (Low Solubility/DMSO required) Analysis Data Analysis (KD, ΔH, kon, koff) ITC_Path->Analysis Fit Isotherm SPR_Path->Analysis Fit Sensorgram

Caption: Decision tree for selecting ITC vs. SPR based on physicochemical properties of the analog.

References

  • Verras, A., & Ortiz de Montellano, P. R. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes.[4] Biochemical Society Transactions, 34(6), 1170–1172.[4]

  • Collman, J. P., et al. (1974). Binding of imidazole and 2-methylimidazole by hemes in organic solvents: Evidence for five-coordination. Biochemical and Biophysical Research Communications, 57(3), 654-659.[5]

  • Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. Proceedings of the National Academy of Sciences, 107(43), 18422-18427.

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance.[6] ACS Medicinal Chemistry Letters, 1(1), 44-48.

Sources

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